2,5-dithiophen-2-ylthiophene-3,4-diamine
Description
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Properties
IUPAC Name |
2,5-dithiophen-2-ylthiophene-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOZBTUFJDRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727312 | |
| Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185691-91-2 | |
| Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-dithiophen-2-ylthiophene-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed procedure for the synthesis of 2,5-dithiophen-2-ylthiophene-3,4-diamine, a molecule of significant interest in materials science and medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a dinitro precursor followed by its reduction to the target diamine. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful synthesis.
Introduction: The Significance of Thiophene-Based Diamines
Thiophene-containing aromatic compounds are a cornerstone of modern organic electronics and drug discovery. The unique electronic properties of the thiophene ring, coupled with the versatile reactivity of amino functionalities, make molecules like this compound valuable building blocks. The diamine moiety can be readily derivatized to form Schiff bases, amides, or serve as a ligand for metal complexes, opening avenues for the development of novel conductive polymers, organic light-emitting diodes (OLEDs), and pharmacologically active agents. This guide aims to provide a robust and reproducible synthetic route to this important intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Stille Cross-Coupling: Formation of the dinitro precursor, 3,4-dinitro-2,5-dithiophen-2-ylthiophene, via a palladium-catalyzed Stille cross-coupling reaction.
-
Reduction of Dinitro Compound: Conversion of the dinitro precursor to the target diamine through the reduction of the nitro groups.
This strategy is advantageous as it allows for the construction of the carbon-sulfur framework first, followed by the introduction of the reactive amine functionalities in the final step.
Figure 1: Synthetic workflow for this compound.
Part 1: Synthesis of the Dinitro Precursor
The initial step involves a Stille cross-coupling reaction to form the carbon-carbon bonds between the central thiophene ring and the two flanking thiophene rings. This reaction is a powerful tool in organic synthesis for creating C-C bonds between sp²-hybridized carbon atoms.
Experimental Protocol: Synthesis of 3,4-dinitro-2,5-dithiophen-2-ylthiophene
Materials and Equipment:
-
2,5-dibromo-3,4-dinitrothiophene
-
2-(tributylstannyl)thiophene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Anhydrous toluene
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromo-3,4-dinitrothiophene (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene to dissolve the starting material. To this solution, add 2-(tributylstannyl)thiophene (2.2 eq) followed by the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel.
-
Purification: A gradient elution system, typically starting with hexane and gradually increasing the polarity with dichloromethane, is used to isolate the desired product, 3,4-dinitro-2,5-dithiophen-2-ylthiophene (CAS 205170-72-5).[1][2] The product is typically a solid.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Toluene | A high-boiling, non-polar solvent suitable for Stille coupling reactions. Anhydrous conditions are crucial to prevent the deactivation of the catalyst and the stannane reagent. |
| Catalyst | PdCl₂(PPh₃)₂ | A common and effective palladium catalyst for Stille cross-coupling reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the palladium catalyst. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Part 2: Reduction to the Diamine
The final step is the reduction of the two nitro groups on the central thiophene ring to form the corresponding diamines. This transformation is a common and well-established reaction in organic synthesis. Several methods can be employed, with the choice depending on the desired reaction conditions and scale.
Method A: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Experimental Protocol:
Materials and Equipment:
-
3,4-dinitro-2,5-dithiophen-2-ylthiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,4-dinitro-2,5-dithiophen-2-ylthiophene (1.0 eq) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: To this solution, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 6-10 eq).
-
Acidification and Reaction: Carefully add concentrated hydrochloric acid. The reaction is typically stirred at room temperature or gently heated to reflux. Monitor the reaction progress by TLC.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Work-up: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and often more efficient method for the reduction of nitro groups.
Experimental Protocol:
Materials and Equipment:
-
3,4-dinitro-2,5-dithiophen-2-ylthiophene
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Ethanol, Methanol, or Ethyl Acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add 3,4-dinitro-2,5-dithiophen-2-ylthiophene (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the palladium on carbon catalyst (typically 5-10 mol%).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction is then stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale).
-
Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude diamine is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O / H₂, Pd/C | Both are effective for nitro group reduction. Catalytic hydrogenation is often cleaner, while SnCl₂ is a robust and versatile reagent. |
| Solvent | Ethanol, Ethyl Acetate | Protic or aprotic polar solvents that can dissolve the starting material and are compatible with the reaction conditions. |
| Temperature | Room Temperature to Reflux | The reaction temperature depends on the chosen method and the reactivity of the substrate. |
Safety Considerations
-
Organotin Compounds: 2-(tributylstannyl)thiophene is toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium catalysts are flammable and should be handled with care, especially when dry.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources when performing catalytic hydrogenation.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.
Conclusion
The synthesis of this compound is a straightforward two-step process that utilizes well-established synthetic methodologies. By carefully controlling the reaction parameters in both the Stille cross-coupling and the subsequent reduction, researchers can reliably obtain this valuable building block for a wide range of applications in materials science and drug development. The protocols outlined in this guide provide a solid foundation for the successful synthesis and further exploration of this and related thiophene-based compounds.
References
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025). ResearchGate.
- Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. (2025). ResearchGate.
-
Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Advancing Research with 3,4-Dinitro-2,5-dithiophen-2-ylthiophene: Key Parameters and Future Directions. (2026). Ningbo Inno Pharmchem Co.,Ltd.
- Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. (n.d.). Lookchem.
- Synthesis and reactions of di(thiophen-2-yl)
- Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
- 3,4-dinitro-2,5-dithiophen-2-ylthiophene CAS NO: 205170-72-5. (n.d.). Alfa Chemical.
- Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. (2025). AperTO - Archivio Istituzionale Open Access dell’Università di Torino.
- Application Notes and Protocols for Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. (2025). Benchchem.
- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole
- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (2014).
- Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. (2023).
- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 C
- 2,5-Bis(tributylstannyl)thiophene 97 145483-63-2. (n.d.). Sigma-Aldrich.
- Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. (n.d.). Semantic Scholar.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of [2,2':5',2''-Terthiophene]-3',4'-diamine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of [2,2':5',2''-terthiophene]-3',4'-diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of NMR analysis for this specific heterocyclic compound. The guide offers a detailed interpretation of expected chemical shifts and coupling constants, supported by data from analogous structures and established NMR principles. Furthermore, it outlines a robust experimental protocol for sample preparation and spectral acquisition, ensuring data integrity and reproducibility. Visual aids, including a detailed molecular structure and workflow diagrams, are provided to enhance understanding.
Introduction: The Significance of [2,2':5',2''-Terthiophene]-3',4'-diamine and the Role of NMR in its Characterization
[2,2':5',2''-Terthiophene]-3',4'-diamine is a complex heterocyclic molecule belonging to the terthiophene family. Thiophene-based oligomers and polymers are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The introduction of amino groups onto the central thiophene ring of a terthiophene scaffold creates a molecule with potential applications as a building block for conductive polymers, organic light-emitting diodes (OLEDs), and as a scaffold in the design of novel therapeutic agents.
The precise structural elucidation of such molecules is paramount to understanding their structure-property relationships and ensuring their purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for this purpose. Through the analysis of ¹H and ¹³C NMR spectra, we can gain detailed insights into the molecular structure, including the electronic environment of each proton and carbon atom, their connectivity, and the stereochemistry of the molecule. This guide will serve as a detailed reference for the comprehensive NMR analysis of [2,2':5',2''-terthiophene]-3',4'-diamine.
Molecular Structure and Symmetry Considerations
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra.
Figure 1: Labeled structure of [2,2':5',2''-terthiophene]-3',4'-diamine.
The molecule possesses a plane of symmetry that bisects the central thiophene ring, assuming free rotation around the inter-ring single bonds. This symmetry element renders the two outer thiophene rings chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra will be reduced.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of [2,2':5',2''-terthiophene]-3',4'-diamine is expected to exhibit distinct signals corresponding to the protons on the outer and central thiophene rings. The chemical shifts are influenced by the electron density around the protons, which is modulated by the electronegativity of the sulfur atoms and the electron-donating nature of the amino groups.
Protons of the Outer Thiophene Rings (H-3, H-4, H-5, H-3'', H-4'', H-5'')
Due to the molecular symmetry, the protons on the two outer thiophene rings are chemically equivalent, and we therefore expect to see one set of signals for these six protons. The typical chemical shifts for protons in unsubstituted thiophene are approximately δ 7.3 (α-protons) and δ 7.1 (β-protons). In 2,2'-bithiophene, these values are slightly shifted to δ 7.20 (H-5, H-5'), δ 7.17 (H-3, H-3'), and δ 7.00 (H-4, H-4').[1]
For the outer rings of our target molecule, we can predict the following:
-
H-5 and H-5'' : These protons are in the α-position relative to the sulfur atom and are expected to be the most downfield of the outer ring protons. Their signal will likely appear as a doublet of doublets due to coupling with H-4/H-4'' and H-3/H-3''.
-
H-4 and H-4'' : These β-protons will be coupled to both H-5/H-5'' and H-3/H-3'', resulting in a triplet or a doublet of doublets.
-
H-3 and H-3'' : These protons are adjacent to the central thiophene ring and will be coupled to H-4/H-4'' and H-5/H-5'', appearing as a doublet of doublets.
Protons of the Central Thiophene Ring
The central thiophene ring is substituted with two electron-donating amino groups. These groups increase the electron density on the ring, causing a significant upfield shift (to a lower ppm value) of the remaining protons. However, in this specific molecule, there are no protons directly attached to the central thiophene ring.
Protons of the Amino Groups (NH₂)
The protons of the two amino groups are also chemically equivalent. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3] The signal is often broad and may not show clear coupling to other protons. In a non-protic solvent like DMSO-d₆, the NH₂ protons might appear as a broad singlet in the range of δ 3.0-5.0 ppm. The identity of this peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the NH₂ signal to disappear.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5, H-5'' | ~7.2 - 7.4 | dd | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.2 |
| H-4, H-4'' | ~7.0 - 7.2 | t or dd | J(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.6 |
| H-3, H-3'' | ~7.1 - 7.3 | dd | J(H3-H4) ≈ 3.6, J(H3-H5) ≈ 1.2 |
| NH₂ | ~3.0 - 5.0 | br s | - |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to symmetry, we expect to see a reduced number of signals.
Carbons of the Outer Thiophene Rings (C-2 to C-5 and C-2'' to C-5'')
The carbons of the two outer thiophene rings are chemically equivalent. Based on data for thiophene and bithiophene, the chemical shifts for these carbons are expected in the aromatic region (δ 120-140 ppm).
-
C-2 and C-2'' : These carbons are bonded to the central ring and will be deshielded.
-
C-3 and C-3'' , C-4 and C-4'' , C-5 and C-5'' : These carbons will have distinct chemical shifts within the aromatic region.
Carbons of the Central Thiophene Ring (C-2' to C-5')
The carbons of the central ring are significantly influenced by the substituents.
-
C-2' and C-5' : These carbons are bonded to the outer thiophene rings and will appear in the aromatic region.
-
C-3' and C-4' : These carbons are directly attached to the electron-donating amino groups. This will cause a significant upfield shift for these carbons, potentially moving them out of the typical aromatic region to a lower ppm value. The amino group's strong electron-donating effect increases the electron density at these positions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-2'' | ~135 - 140 | Quaternary carbon, attached to another aromatic ring. |
| C-5, C-5'' | ~128 - 132 | α-carbon of the terminal thiophene ring. |
| C-3, C-3'' | ~124 - 128 | β-carbon of the terminal thiophene ring. |
| C-4, C-4'' | ~123 - 127 | β-carbon of the terminal thiophene ring. |
| C-2', C-5' | ~130 - 135 | Quaternary carbon, attached to two other thiophene rings. |
| C-3', C-4' | ~100 - 115 | Carbon attached to an amino group (strong shielding). |
Experimental Protocols
To obtain high-quality NMR spectra, a standardized and carefully executed experimental protocol is essential.
Figure 2: Experimental workflow for NMR analysis.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of [2,2':5',2''-terthiophene]-3',4'-diamine for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its high polarity, which is likely to dissolve the diamino-terthiophene. Chloroform-d (CDCl₃) can also be tested.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle warming or vortexing may be required to achieve complete dissolution.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[5][6]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[7]
-
Advanced Structural Verification with 2D NMR
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the unambiguous assignment of all signals, especially for a molecule of this complexity.
Figure 3: Logical flow of 2D NMR for structural elucidation.
-
COSY: A COSY spectrum will show cross-peaks between coupled protons. For the outer thiophene rings, we would expect to see correlations between H-3/H-3'' and H-4/H-4'', and between H-4/H-4'' and H-5/H-5''. This confirms their adjacency on the thiophene ring.
-
HSQC: An HSQC spectrum will correlate each proton signal with the signal of the carbon to which it is directly attached. This will allow for the unambiguous assignment of the protonated carbons in both the outer and central rings.
-
HMBC: The HMBC spectrum is key to assigning the quaternary (non-protonated) carbons. For example, the protons on the outer rings (e.g., H-3) should show long-range correlations to the quaternary carbons of the central ring (C-2'), thus confirming the connectivity of the thiophene rings.
Conclusion
The ¹H and ¹³C NMR analysis of [2,2':5',2''-terthiophene]-3',4'-diamine is a powerful method for its structural characterization. By understanding the principles of chemical shift, coupling constants, and the influence of the amino substituents, a detailed prediction of the NMR spectra can be made. The application of 1D and 2D NMR experiments, following a robust experimental protocol, allows for the unambiguous assignment of all proton and carbon signals, providing definitive confirmation of the molecule's structure. This guide provides the necessary theoretical framework and practical guidance for researchers to confidently perform and interpret the NMR analysis of this important heterocyclic compound.
References
- Gowen, A. A., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(13), 4485-4497.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2024). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 193.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 394.
-
Spectroscopy - Wiley Online Library. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
Sources
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- 2. cup.edu.cn [cup.edu.cn]
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- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Mass Spectrometry of 2,5-dithiophen-2-ylthiophene-3,4-diamine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,5-dithiophen-2-ylthiophene-3,4-diamine, a molecule of significant interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the structural elucidation of this complex heterocyclic compound.
Introduction: The Structural Significance of this compound
This compound, with a molecular formula of C₁₂H₁₀N₂S₃, is a noteworthy example of a π-conjugated system.[1] Its structure, comprised of a central diaminothiophene core flanked by two thiophene rings, imparts unique electronic and electrochemical properties. Accurate mass determination and fragmentation analysis are paramount for verifying its synthesis, identifying potential impurities, and understanding its metabolic fate in drug development pipelines.
Mass spectrometry serves as a powerful tool for this purpose, providing not only the precise molecular weight but also a fragmentation "fingerprint" that offers deep structural insights. This guide will detail the theoretical and practical considerations for obtaining and interpreting the mass spectrum of this molecule.
Theoretical Framework: Predicting Ionization and Fragmentation
Molecular Properties and Ionization
The key to successful mass spectrometric analysis lies in selecting the appropriate ionization technique. For this compound, the presence of two primary amine groups makes it an ideal candidate for electrospray ionization (ESI). The basic nitrogen atoms are readily protonated in the acidic mobile phase of the ESI source, forming a stable [M+H]⁺ ion.
Key Molecular Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂S₃ | [1] |
| Molecular Weight | 278.4 g/mol | [1] |
| Exact Mass | 278.00061185 Da | [1] |
The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2] Conversely, a molecule with an even number of nitrogen atoms, such as our target compound, will have an even nominal molecular mass, which is consistent with its molecular weight of 278.4 g/mol .
Predicted Fragmentation Pathways
Upon collisional activation in the mass spectrometer, the protonated molecule, [M+H]⁺, is expected to undergo a series of fragmentation events. The fragmentation patterns of aromatic amines and thiophene-containing compounds provide a basis for these predictions.
The most probable fragmentation pathways include:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines.
-
Cleavage of Thiophene Rings: Fragmentation of the thiophene rings can occur, leading to the loss of neutral fragments such as thioformaldehyde (CH₂S) or cyclopropenyl cation fragments.
-
Sequential Fragmentation: Primary fragment ions can undergo further fragmentation, leading to a cascade of smaller product ions.
The following diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Protocol: A Self-Validating System
This section outlines a detailed, step-by-step methodology for the ESI-MS analysis of this compound. This protocol is adapted from established methods for the analysis of aminothiophene derivatives.[3]
Sample Preparation
-
Solvent Selection: Due to the aromatic and potentially polymeric nature of similar compounds, solubility can be a challenge.[4][5] A starting solvent system of acetonitrile/water (1:1 v/v) with 0.1% formic acid is recommended. The formic acid aids in the protonation of the analyte.
-
Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, a concentration of 1500 ng/mL can be used.[3]
Mass Spectrometry Parameters
The following parameters are recommended for an electrospray ionization source coupled to a high-resolution mass spectrometer:[3]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The two primary amine groups are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume and ion generation.[3] |
| Cone Voltage | 40 V | A higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation.[3] |
| Source Temperature | 150 °C | Ensures efficient desolvation without thermal degradation of the analyte.[3] |
| Desolvation Gas Flow | 500 L/h | Facilitates the evaporation of the solvent from the charged droplets.[3] |
| Collision Energy | 10-40 V (for MS/MS) | A ramped collision energy allows for the observation of a range of fragment ions.[3] |
Data Acquisition and Analysis
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, at an expected m/z of approximately 279.0.
-
Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation spectrum.
-
Data Interpretation: Analyze the resulting spectrum to identify fragment ions corresponding to the predicted pathways. High-resolution mass spectrometry is crucial for determining the elemental composition of the fragment ions and confirming the fragmentation assignments.
Data Presentation and Interpretation
The following table summarizes the expected m/z values for the key ions in the mass spectrum of this compound.
| Ion | Proposed Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₁N₂S₃⁺ | 279.0088 |
| [M+H - NH₃]⁺ | C₁₂H₈NS₃⁺ | 262.9822 |
| [M+H - C₄H₄S]⁺ | C₈H₇N₂S₂⁺ | 195.0003 |
| [M+H - NH₃ - C₄H₄S]⁺ | C₈H₄NS₂⁺ | 178.9734 |
| [C₈H₅N₂S₂]⁺ | C₈H₅N₂S₂⁺ | 193.9846 |
Conclusion: Ensuring Scientific Integrity
The mass spectrometric analysis of this compound requires a systematic and well-reasoned approach. By leveraging the known chemistry of aromatic amines and thiophenes, and by employing a robust ESI-MS protocol, researchers can confidently determine the structure and purity of this important molecule. The self-validating nature of this methodology, which combines theoretical prediction with experimental verification, ensures the highest level of scientific integrity.
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]
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An In-Depth Technical Guide to the X-ray Crystallography of 2,5-dithiophen-2-ylthiophene-3,4-diamine
This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 2,5-dithiophen-2-ylthiophene-3,4-diamine. As no crystal structure for this specific molecule is currently available in open-access databases, this document serves as an in-depth guide for researchers undertaking its structural elucidation. The methodologies detailed herein are grounded in established crystallographic principles and best practices for small organic molecules, particularly relevant to those in materials science and drug development.
Introduction: The Imperative for Structural Elucidation
This compound is a polycyclic aromatic compound featuring a terthiophene core functionalized with two amine groups. Such molecules are of significant interest due to their potential applications as organic semiconductors, in organic light-emitting diodes (OLEDs), and as building blocks for novel pharmaceuticals. The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are paramount in dictating the material's bulk properties and biological activity. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information at the atomic level.[1][2] This guide will walk through the entire workflow, from obtaining the molecule to the final analysis of its crystal structure.
Part 1: From Synthesis to Single Crystal: The Foundational Steps
The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals.
Synthesis and Purification
A plausible synthetic route to this compound would likely involve the construction of the terthiophene backbone followed by functionalization. A common approach for creating such conjugated systems is through cross-coupling reactions.
Proposed Synthetic Pathway:
-
Suzuki or Stille Coupling: The terthiophene core, 2,5-di(thiophen-2-yl)thiophene, can be synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a di-halogenated central thiophene and two equivalents of a thiophene-boronic acid (or stannane) derivative.[3]
-
Nitration: The resulting terthiophene can be dinitrated at the 3 and 4 positions of the central thiophene ring using a suitable nitrating agent, such as nitric acid in acetic anhydride.
-
Reduction: The dinitro-terthiophene is then reduced to the target this compound. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Following synthesis, rigorous purification is essential. This typically involves:
-
Column Chromatography: To separate the desired product from any unreacted starting materials or byproducts.
-
Recrystallization: To achieve high purity. The choice of solvent is critical and should be empirically determined.
Caption: Workflow from synthesis to a single crystal.
Crystallization Methodologies
Growing single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like the target compound, several techniques can be employed.[4]
1.2.1 Slow Evaporation
This is often the simplest and most successful method.[5]
-
Protocol:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture in a clean vial.
-
Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.[5]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[6]
-
1.2.2 Vapor Diffusion
This technique involves the slow diffusion of a "poor" solvent (an anti-solvent) into a solution of the compound in a "good" solvent.[4][7]
-
Protocol:
-
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a volatile "poor" solvent in which the compound is insoluble.[8]
-
Over time, the vapor of the poor solvent will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[9][10]
-
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Increasing solute concentration by slowly removing the solvent.[4] | Simple setup, effective for many compounds. | Can sometimes lead to rapid crystallization and poor-quality crystals if evaporation is too fast.[8] |
| Vapor Diffusion | Gradually decreasing solubility by introducing an anti-solvent via the vapor phase.[4] | Excellent control over the rate of supersaturation, often yields high-quality crystals.[9] | Requires careful selection of solvent/anti-solvent pairs. |
| Slow Cooling | Decreasing solubility by slowly lowering the temperature of a saturated solution. | Useful for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. |
Table 1: Common Crystallization Techniques for Small Organic Molecules.
Part 2: Illuminating the Lattice: Data Collection
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Crystal Selection and Mounting
-
Selection: Under a microscope, select a crystal that is optically clear, has well-defined faces, and is free of cracks or defects. The ideal size is typically between 0.1 and 0.4 mm in at least two dimensions.
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique reflections as possible, with high accuracy and precision.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.
-
Strategy: A series of diffraction images are collected as the crystal is rotated. A typical strategy involves collecting a hemisphere or a full sphere of data in small rotational increments (e.g., 0.5° per frame).[2] The exposure time per frame is optimized to achieve a good signal-to-noise ratio without overloading the detector. A complete data collection can take anywhere from a few hours to a full day.[2]
Caption: The single-crystal X-ray diffraction data collection workflow.
Data Processing
After collection, the raw diffraction images are processed.[1] This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final dataset of unique reflections.
Part 3: From Data to Structure: Solution and Refinement
The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem."
Structure Solution
For small molecules, the phase problem is typically solved using direct methods .[11][12] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[11][13] Software packages like SHELXS are commonly used for this purpose.[14]
Structure Refinement
Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. This is typically done using software like SHELXL.[15] The refinement process involves:
-
Assigning Atom Types: Identifying and labeling the different elements (C, N, S) in the model.
-
Refining Atomic Positions: Adjusting the x, y, and z coordinates of each atom.
-
Refining Displacement Parameters: Modeling the thermal motion of each atom, usually anisotropically.
-
Locating Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The refinement is iterated until the model converges, meaning that further adjustments do not significantly improve the agreement between the calculated and observed diffraction data.
Caption: The process of crystal structure solution and refinement.
Structure Validation
The final structural model is presented in a Crystallographic Information File (CIF). Before publication or further analysis, the structure must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[16][17] This service checks for inconsistencies in the crystallographic data and alerts the user to potential issues that need to be addressed.[18][19]
| Parameter | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model and proper weighting scheme. | ~1.0 |
| Completeness | The percentage of unique reflections measured. | > 99% |
| Redundancy | The average number of times a unique reflection was measured. | > 3 |
Table 2: Key Crystallographic Refinement Parameters.
Part 4: Deciphering the Structure: Analysis and Interpretation
With a validated crystal structure, the final step is to analyze the molecular and supramolecular features.
Molecular Geometry
The CIF file contains the precise coordinates of all atoms, allowing for the detailed analysis of:
-
Bond Lengths and Angles: To confirm the expected molecular connectivity and identify any unusual geometric features.
-
Torsion Angles: To determine the conformation of the molecule, particularly the dihedral angles between the thiophene rings, which is crucial for understanding the degree of π-conjugation.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. Identifying and understanding these interactions is key to explaining the material's properties.
-
Hydrogen Bonding: The presence of amino groups suggests that N-H···N or N-H···S hydrogen bonds may play a significant role in the crystal packing.
-
π-π Stacking: The planar aromatic rings of the terthiophene core may engage in π-π stacking interactions.
-
van der Waals Forces: These ubiquitous forces contribute to the overall stability of the crystal lattice.
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[20][21] This method maps the close contacts between a molecule and its neighbors in the crystal, providing a detailed picture of the packing environment.[22][23][24]
Caption: Post-refinement analysis of the crystal structure.
Conclusion
The crystallographic analysis of this compound, from synthesis to the detailed interpretation of its crystal structure, provides invaluable insights into its fundamental properties. This guide outlines a robust and systematic workflow, grounded in established scientific principles, to achieve this goal. The resulting atomic-level understanding of molecular geometry and intermolecular packing is critical for the rational design of new materials and therapeutics.
References
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
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Guide for crystallization. (n.d.). University of Geneva. [Link]
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Structure solution by Direct Methods (DM). (n.d.). EXPO - CNR. [Link]
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checkCIF FAQ. (n.d.). IUCr Journals - International Union of Crystallography. [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). SciRP.org. [Link]
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Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [Link]
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Synthesis of a 1,4‐Bis[2‐(5‐thiophen‐2‐yl)‐1‐benzothiophene]‐2,5‐dioctyloxybenzene Pentamer for Creatinine Detection. (2020). ResearchGate. [Link]
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Crystallization of Large Planar Polycyclic Aromatic Hydrocarbons: The Molecular and Crystal Structures of Hexabenzo[bc,ef,hi,kl,no,qr]coronene and Benzo[1,2,3-bc:4,5,6-b'c']dicoronene. (1995). Journal of the American Chemical Society. [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). ResearchGate. [Link]
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Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]
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Short Guide to CIFs. (n.d.). CCDC. [Link]
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The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. (2025). MDPI. [Link]
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An Introduction to Direct Methods. (n.d.). International Union of Crystallography. [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. [Link]
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Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. [Link]
-
How to grow single crystals by slow evaporation method? (2013). ResearchGate. [Link]
-
What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software? (2021). ResearchGate. [Link]
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Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link]
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4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. (n.d.). MDPI. [Link]
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Crystal structure refinement with SHELXL. (2015). PMC - NIH. [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
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Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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Crystallization of small molecules. (n.d.). crystallizationservice.com. [Link]
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The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. (2025). PubMed. [Link]
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Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. (n.d.). Institute of Crystallography. [Link]
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Solve a small-molecule structure. (2025). CCP4 wiki. [Link]
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Crystallization of Membrane Proteins by Vapor Diffusion. (2016). PMC - NIH. [Link]
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Poly(3-(2,5-dioctylphenyl)thiophene) Synthesized by Direct Arylation Polycondensation: End Groups, Defects, and Crystallinity. (2016). ResearchGate. [Link]
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Olex Tutorial. (n.d.). Zenodo. [Link]
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Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026). Oreate AI Blog. [Link]
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checkCIF validation ALERTS: what they mean and how to respond. (2019). SciSpace. [Link]
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The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. (2025). ResearchGate. [Link]
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Direct methods (crystallography). (n.d.). Wikipedia. [Link]
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
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Data Collection Strategies. (2013). Helmholtz-Zentrum Berlin. [Link]
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Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (2017). An-Najah Staff. [Link]
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Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. (2022). YouTube. [Link]
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The SHELX package. (n.d.). MIT OpenCourseWare. [Link]
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Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. (2025). HELDA - University of Helsinki. [Link]
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Crystal Structure of a Peculiar Polycyclic Aromatic Hydrocarbon Determined by 3D Electron Diffraction. (2021). ACS Publications - American Chemical Society. [Link]
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Some easy steps in Olex2. (2023). YouTube. [Link]
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Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. [Link]
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Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube. [Link]
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A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. [Link]
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Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). IntechOpen. [Link]
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Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC - PubMed Central. [Link]
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Direct Methods in Crystallography. (n.d.). Institute of Physics, Chinese Academy of Sciences. [Link]
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An In-depth Technical Guide to the Electronic Properties of 2,5-dithiophen-2-ylthiophene-3,4-diamine
Introduction: Unveiling a Promising Heterocyclic Building Block
In the landscape of organic electronics and materials science, thiophene-based compounds stand out for their versatile electronic properties and potential for creating advanced functional materials. Among these, 2,5-dithiophen-2-ylthiophene-3,4-diamine, a molecule featuring a central thiophene ring functionalized with two thiophenyl groups and a vicinal diamine moiety, presents a unique combination of structural features that suggest intriguing electronic and electrochemical behavior. The presence of electron-rich amino groups on the conjugated backbone is expected to significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical and charge-transport properties.
This technical guide provides a comprehensive overview of the electronic properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established theoretical methodologies to provide a robust predictive framework for researchers. We will delve into a proposed synthetic pathway, detail the key experimental techniques for characterization—namely cyclic voltammetry and UV-Vis spectroscopy—and provide a thorough protocol for the computational investigation of its electronic structure using Density Functional Theory (DFT). This document is intended to serve as a valuable resource for researchers and professionals in materials science, organic electronics, and drug development who are interested in the potential of novel thiophene derivatives.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the electronic properties of a molecule is to characterize its basic physical and chemical attributes.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₂H₁₀N₂S₃ | PubChem |
| Molecular Weight | 278.4 g/mol | PubChem |
| Canonical SMILES | C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N | PubChem |
| InChI | InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2 | PubChem |
Proposed Synthetic Pathway
Experimental Protocol: A General Guideline
The following is a generalized protocol based on common practices for similar reactions. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary.
-
Synthesis of 2,5-Di(thiophen-2-yl)thiophene:
-
To a solution of 2,5-dibromothiophene in an appropriate solvent (e.g., toluene or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and two equivalents of a 2-thienyl coupling partner (e.g., 2-thienylboronic acid for Suzuki coupling or 2-(tributylstannyl)thiophene for Stille coupling).
-
Add a suitable base (e.g., Na₂CO₃ solution for Suzuki) and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.
-
-
Nitration to 3,4-Dinitro-2,5-di(thiophen-2-yl)thiophene:
-
Dissolve the 2,5-di(thiophen-2-yl)thiophene in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid).
-
Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Maintain the temperature and stir for a specified time.
-
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash thoroughly with water and dry. Further purification may be required.
-
-
Reduction to this compound:
-
Suspend the dinitro compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Heat the reaction mixture as needed and monitor the reaction progress.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and purify the final product, for example, by column chromatography.
-
Electrochemical Characterization: Probing the Redox Behavior
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule, providing insights into its HOMO and LUMO energy levels.
Experimental Protocol: Cyclic Voltammetry
Data Interpretation and Expected Results
The oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) is related to the energy gained upon adding an electron to the LUMO. For many thiophene derivatives, irreversible or quasi-reversible oxidation processes are observed.[1] The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations (referenced against the Fc⁺/Fc redox couple, which has a standard potential of approximately 4.8 eV below the vacuum level):
-
E_HOMO (eV) = -e (E_onset,ox vs Fc⁺/Fc + 4.8)
-
E_LUMO (eV) = -e (E_onset,red vs Fc⁺/Fc + 4.8)
The presence of the electron-donating diamine groups is expected to raise the HOMO energy level, making the molecule easier to oxidize compared to its unsubstituted counterpart. This would result in a lower oxidation potential.
Optical Properties: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and the absorption edge can be used to estimate the optical band gap (E_g^opt).
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or THF).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max), which corresponds to the π-π* electronic transition of the conjugated system. The optical band gap can be estimated from the onset of the absorption edge (λ_onset) using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
For similar oligothiophenes, the λ_max is typically in the range of 350-450 nm.[2] The amino substituents on the central thiophene ring are likely to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted terthiophene, indicating a smaller optical band gap.
Theoretical Investigation: A Computational Approach with Density Functional Theory (DFT)
Given the limited availability of direct experimental data, DFT calculations are an invaluable tool for predicting the electronic properties of this compound.
Computational Protocol: DFT Calculations
Predicted Electronic Properties
Based on DFT studies of similar thiophene-based molecules, the following trends can be anticipated for this compound:
-
HOMO and LUMO Distribution: The HOMO is expected to be delocalized along the entire π-conjugated backbone, with significant contributions from the electron-rich diamine groups and the sulfur atoms. The LUMO is also anticipated to be delocalized across the thiophene rings.
-
Energy Levels and Band Gap: The calculated HOMO energy is expected to be relatively high (less negative), and the LUMO energy will be lower. This will result in a relatively small HOMO-LUMO gap, likely in the range of 2.5-3.5 eV.
-
UV-Vis Spectrum: TD-DFT calculations are expected to predict a strong absorption in the visible region, consistent with the expected small band gap.
Table of Predicted Electronic Properties (Illustrative)
| Parameter | Predicted Value Range | Method |
| HOMO Energy | -4.5 to -5.5 eV | DFT (B3LYP/6-31G(d)) |
| LUMO Energy | -1.5 to -2.5 eV | DFT (B3LYP/6-31G(d)) |
| Electronic Band Gap | 2.5 to 3.5 eV | DFT (B3LYP/6-31G(d)) |
| λ_max (UV-Vis) | 400 to 500 nm | TD-DFT (B3LYP/6-31G(d)) |
Potential Applications
The unique electronic structure of this compound makes it a promising candidate for several applications:
-
Organic Electronics: The tunable electronic properties and potential for polymerization through the amine groups or by electropolymerization make it a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
-
Sensors: The presence of the diamine functionality could allow for the development of chemosensors, where binding of an analyte to the amino groups would modulate the electronic and optical properties of the molecule.
-
Drug Development: Thiophene derivatives are known to possess a wide range of biological activities.[3] The specific substitution pattern of this molecule could be explored for its potential as a scaffold in medicinal chemistry.
Conclusion
This compound is a fascinating molecule with the potential for rich electronic and optical properties. While direct experimental data is currently sparse, this in-depth technical guide has provided a comprehensive framework for its study. By combining a proposed synthetic route with detailed protocols for experimental characterization and computational modeling, we have laid the groundwork for future research into this promising material. The insights provided herein are intended to accelerate the exploration of this and similar thiophene-based compounds for a variety of applications, from next-generation electronic devices to novel therapeutic agents. The interplay of the extended π-conjugation and the electron-donating diamine groups makes this a particularly interesting target for further investigation.
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Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Collections | Kyushu University Library. [Link]
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El Alamy, A.; Amine, A.; Bouachrine, M. DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-Capped by Several Donor Groups. Orbital: The Electronic Journal of Chemistry. 2017 , 9, 188-196. [Link]
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Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. [Link]
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UV-Visible spectrum of polythiophene nanoparticles. ResearchGate. [Link]
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Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. ResearchGate. [Link]
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Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
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UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. ACS Publications. [Link]
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Study of the electronic structure of short chain oligothiophenes. arXiv. [Link]
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Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. PubMed. [Link]
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Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. [Link]
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Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. ACS Publications. [Link]
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Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Publishing. [Link]
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Polythiophene synthesis and calculation of the molar mass The P3HTs were prepared by. The Royal Society of Chemistry. [Link]
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UCSF Protocol for Caries Arrest Using Silver Diamine Fluoride: Rationale, Indications and Consent. ResearchGate. [Link]
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Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University. [Link]
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Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. ResearchGate. [Link]
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Silver Diamine Fluoride (SDF) Application: Evidence-Based Recommendations. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols for [2,2':5',2''-Terthiophene]-3',4'-diamine in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Modulating Organic Semiconductor Properties
Oligothiophenes represent a cornerstone class of materials in the field of organic electronics, renowned for their excellent charge transport characteristics and environmental stability.[1][2] The performance of Organic Field-Effect Transistors (OFETs), which are fundamental components for next-generation flexible electronics, sensors, and displays, is intrinsically linked to the molecular structure of the active semiconductor layer.[3] Strategic functionalization of the oligothiophene backbone is a powerful tool to fine-tune the material's electronic properties, molecular packing, and processability.[4]
This guide focuses on [2,2':5',2''-Terthiophene]-3',4'-diamine , a molecule of significant interest due to the introduction of electron-donating amine groups onto the central thiophene ring of a terthiophene core. These diamine functionalities are poised to profoundly influence the material's properties and, consequently, its performance in OFETs. The presence of hydrogen bond donors (-NH₂) can induce favorable molecular self-assembly, potentially leading to highly ordered thin films, which is a critical factor for efficient charge transport.[5][6] Furthermore, the electron-donating nature of amine groups is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate more efficient hole injection from standard gold electrodes.[7][8]
This document serves as a comprehensive technical guide, providing both the theoretical framework and practical, step-by-step protocols for the application of [2,2':5',2''-Terthiophene]-3',4'-diamine as an active p-type semiconductor in OFETs. While direct reports on the OFET performance of this specific molecule are not yet prevalent, the protocols and expected outcomes described herein are synthesized from established methodologies for closely related amino-functionalized and unfunctionalized oligothiophenes, providing a robust starting point for research and development.
Material Overview and Key Properties
[2,2':5',2''-Terthiophene]-3',4'-diamine possesses a unique combination of a π-conjugated backbone, conducive to charge transport, and polar amine groups that can direct intermolecular organization.
| Property | Value / Description | Source |
| Chemical Name | [2,2':5',2''-Terthiophene]-3',4'-diamine | [9] |
| Molecular Formula | C₁₂H₁₀N₂S₃ | [9] |
| Molecular Weight | 278.42 g/mol | [9] |
| Appearance | Solid (predicted) | - |
| Melting Point | 96-98 °C | [9] |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 (Nitrogens) | - |
| Predicted pKa | 2.53 ± 0.14 | [9] |
The amine groups are expected to be the dominant factor in dictating the solid-state packing of this material. Intermolecular hydrogen bonding between the amine protons of one molecule and the nitrogen lone pairs or sulfur atoms of a neighboring molecule can enforce a planar, co-facial arrangement. This is highly desirable for OFETs, as it maximizes the π-orbital overlap between adjacent molecules, creating efficient pathways for charge hopping.[5]
Caption: Molecular structure of [2,2':5',2''-Terthiophene]-3',4'-diamine.
PART 1: Synthesis and Purification Protocol
While [2,2':5',2''-Terthiophene]-3',4'-diamine is commercially available, in-house synthesis may be required for research purposes. A common route to such compounds involves the reduction of a corresponding dinitro-terthiophene precursor. This protocol is based on established methods for the reduction of nitroarenes.[10]
Workflow: Synthesis of [2,2':5',2''-Terthiophene]-3',4'-diamine
Caption: Synthetic workflow for the target diamine compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3',4'-dinitro-2,2':5',2''-terthiophene precursor in a suitable solvent mixture, such as ethanol and tetrahydrofuran (THF), to ensure complete dissolution.
-
Catalyst Addition: Carefully add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Purge the flask with nitrogen and then introduce hydrogen gas, typically via a balloon. Heat the reaction mixture to 65-85 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
The crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
For optimal purity required for electronic devices, a final recrystallization or sublimation step is highly recommended.
-
Causality and Self-Validation: The choice of a catalytic hydrogenation method is due to its high efficiency and clean conversion of nitro groups to amines with minimal side products.[10] Monitoring by TLC is a crucial self-validating step; the disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The final purification by chromatography and recrystallization is essential to remove any residual catalyst and byproducts, as impurities can act as charge traps in an OFET, severely degrading device performance.[11]
PART 2: OFET Fabrication and Characterization
The fabrication of OFETs using [2,2':5',2''-Terthiophene]-3',4'-diamine can be approached via two primary methods: solution processing and vacuum thermal evaporation. The choice of method will depend on the material's solubility and the desired film morphology.
Standard Device Architecture: Bottom-Gate, Top-Contact (BGTC)
For initial studies, a bottom-gate, top-contact (BGTC) architecture is recommended as it generally provides good contact between the semiconductor and the electrodes.
Caption: Schematic of a Bottom-Gate, Top-Contact OFET.
Protocol 2.1: Solution-Based Deposition (Spin-Coating)
This method is cost-effective and suitable for large-area fabrication but is highly dependent on the solubility of the material and the choice of solvent.[12][13]
Step-by-Step Protocol:
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) acting as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas and then treat with an oxygen plasma or UV-Ozone cleaner for 10 minutes to create a hydrophilic surface with hydroxyl groups.
-
-
Surface Treatment (Optional but Recommended): To improve the film quality and reduce charge trapping at the dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene.
-
Solution Preparation:
-
Prepare a solution of [2,2':5',2''-Terthiophene]-3',4'-diamine in a suitable high-boiling-point organic solvent (e.g., chlorobenzene, dichlorobenzene, or anisole) at a concentration of 1-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Spin-Coating:
-
Deposit the solution onto the prepared substrate.
-
Spin-coat at a speed of 1000-4000 RPM for 60 seconds. The speed will determine the film thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at a temperature just below the material's melting point (e.g., 80-95 °C) for 30-60 minutes. This step is critical for solvent removal and improving the crystallinity of the film.
-
Electrode Deposition: Through a shadow mask, thermally evaporate gold (Au) source and drain electrodes (typically 50 nm thick) onto the semiconductor layer to complete the BGTC device. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be used.
Protocol 2.2: Vacuum Thermal Evaporation
This technique generally produces highly ordered crystalline thin films with fewer impurities, often leading to higher device performance, though it is a more equipment-intensive process.[1][14]
Step-by-Step Protocol:
-
Substrate Preparation: Prepare the Si/SiO₂ substrate as described in Protocol 2.1 (Steps 1 & 2).
-
Deposition:
-
Place the substrate and a crucible containing the [2,2':5',2''-Terthiophene]-3',4'-diamine powder into a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of < 10⁻⁶ mbar.[1]
-
Heat the substrate to a specific temperature (T_sub), typically between room temperature and 100 °C. T_sub is a critical parameter that influences film morphology.
-
Heat the crucible to sublimate the material, maintaining a slow deposition rate of 0.1-0.5 Å/s. The film thickness should be monitored with a quartz crystal microbalance, with a target thickness of 30-50 nm.
-
-
Electrode Deposition: Without breaking the vacuum, deposit the Au source and drain electrodes through a shadow mask as described in Protocol 2.1 (Step 6).
Causality and Self-Validation: The extensive substrate cleaning is vital to remove organic and particulate contaminants that can act as nucleation sites for defects in the semiconductor film. Surface treatment with OTS creates a non-polar, uniform surface that promotes the desired molecular ordering of many oligothiophenes.[15] The annealing step in solution processing is crucial for both removing residual solvent, which can act as traps, and providing thermal energy for molecules to rearrange into more ordered, crystalline domains.[5] In vacuum deposition, the substrate temperature and deposition rate are key; a slow rate and optimized temperature allow molecules sufficient time and mobility on the surface to find their lowest energy state within a crystalline lattice.[1]
Protocol 2.3: OFET Characterization
Device characterization is performed using a semiconductor parameter analyzer connected to a probe station in an inert atmosphere (glovebox) or ambient air to assess stability.[16][17]
Step-by-Step Protocol:
-
Output Characteristics:
-
Apply a series of constant gate-source voltages (V_GS), for example, from 0 V to -60 V in -10 V steps.
-
For each V_GS, sweep the drain-source voltage (V_DS) from 0 V to -60 V and measure the drain current (I_DS).
-
Plot I_DS vs. V_DS for each V_GS.
-
-
Transfer Characteristics:
-
Set V_DS to a constant value in the saturation regime (e.g., -60 V).
-
Sweep V_GS from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure I_DS.
-
Plot I_DS (on a log scale) and the square root of |I_DS| (on a linear scale) vs. V_GS.
-
Parameter Extraction:
-
Field-Effect Mobility (µ): Calculated from the saturation regime of the transfer curve using the following equation:[18] I_DS = (W / 2L) * C_i * µ * (V_GS - V_th)² Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage. The mobility is extracted from the slope of the |I_DS|¹ᐟ² vs. V_GS plot.
-
Threshold Voltage (V_th): The V_GS value at which the device begins to conduct, determined by extrapolating the linear portion of the |I_DS|¹ᐟ² vs. V_GS plot to the V_GS axis.[16]
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum I_DS (I_on) to the minimum I_DS (I_off) from the transfer curve.[16]
Expected Performance and Discussion
Direct experimental data for [2,2':5',2''-Terthiophene]-3',4'-diamine in OFETs is not available in the literature. However, based on the performance of other functionalized oligothiophenes, we can establish a range of expected values. The amine groups, acting as electron donors, are expected to result in p-type (hole-transporting) behavior.
| Parameter | Expected Range | Rationale / Comparative Material |
| Hole Mobility (µ) | 10⁻⁴ to 10⁻² cm²/Vs | Amino-functionalized oligomers often show modest mobilities. For instance, some aminothiophene-based materials have shown mobilities in the 10⁻³ to 10⁻⁴ cm²/Vs range.[2] The hydrogen bonding may improve ordering and push performance towards the higher end of this range. |
| On/Off Ratio | > 10⁴ | This is a typical value for well-behaved oligothiophene-based OFETs.[2] |
| Threshold Voltage (V_th) | 0 to -20 V | The electron-donating amine groups should raise the HOMO level, potentially leading to a smaller V_th compared to unsubstituted terthiophene, but this is highly dependent on trap states at the dielectric interface.[19] |
| Air Stability | Moderate to Low | Amine groups can be susceptible to oxidation, which can degrade device performance over time in ambient air. Encapsulation may be necessary for long-term stability.[20] |
The Role of Diamine Functionalization:
-
Electronic Effects: The electron-donating nature of the amine groups raises the HOMO energy level of the terthiophene backbone.[7] This can lower the hole injection barrier from high work function electrodes like gold, potentially reducing contact resistance and lowering the threshold voltage.
-
Morphological Effects: The ability to form intermolecular hydrogen bonds is perhaps the most significant consequence of the diamine substitution. This directed self-assembly can lead to a more ordered packing structure in the thin film compared to alkyl-substituted or unsubstituted terthiophenes, which rely solely on weaker van der Waals forces.[5][21] A well-ordered, co-facial π-stacking arrangement is paramount for efficient charge transport.
-
Stability Concerns: While beneficial for charge injection, the higher HOMO level and the presence of lone pairs on the nitrogen atoms can make the material more susceptible to oxidation by atmospheric oxygen and moisture, potentially leading to device instability.[20] This is a critical trade-off that must be evaluated experimentally.
References
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Grazing Incident Wide Angle X-ray Scattering (GIWAXS) studies on organic field-effect transistors (OFETs) fabricated with an aliphatic functionalized α,α'-quinquethiophene... ([Link])
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Structural and electronic properties of oligo- and polythiophenes modified by substituents ([Link])
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Single-step solution processing of small-molecule organic semiconductor field-effect transistors at high yield ([Link])
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Self-assembly of thiophene derivatives on highly oriented pyrolytic graphite: hydrogen bond effect ([Link])
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Organic field effect transistors (OFETs) in environmental sensing and health monitoring: A review ([Link])
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Assembly, Structure, and Performance of an Ultra-Thin Film Organic Field-Effect Transistor (OFET) Based on Substituted Oligothiophenes | Request PDF ([Link])
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(PDF) Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene) ([Link])
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Study of oriented growth of oligofluorene–thiophene films onto aligned vacuum-deposited polytetrafluoroethylene layers ([Link])
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Influence of functional groups on charge transport in molecular junctions ([Link])
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Vacuum Deposition of Thin Films | Materize ([Link])
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Tutorial: Organic field-effect transistors: Materials, structure and operation ([Link])
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Study of the electronic structure of short chain oligothiophenes ([Link])
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Surface selective deposition of molecular semiconductors for solution-based integration of organic field-effect transistors ([Link])
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Conducting and semiconducting end-capped oligothiophenes for thin films devices in organic electronics ([Link])
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Self-Assembly Driven by Hydrogen Bonds - ChemistryViews ([Link])
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Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics | Accounts of Chemical Research ([Link])
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative ([Link])
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Organic Field-Effect Transistors fabrication and characterization ([Link])
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Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives ([Link])
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Single-step solution processing of small-molecule organic semiconductor field-effect transistors at high yield ([Link])
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Solution Processing of Semiconducting Organic Molecules for Tailored Charge Transport Properties | Request PDF ([Link])
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Solid-state synthesis of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) ([Link])
-
Improving Environmental and Operational Stability of Polymer Field-Effect Transistors by Doping with Tetranitrofluorenone ([Link])
-
Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups ([Link])
-
Self-Assembly of Thiophene Derivatives on Highly Oriented Pyrolytic Graphite: Hydrogen Bond Effect ([Link])
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Developing molecular-level models for organic field-effect transistors ([Link])
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Breakthrough in biosensing stability with EG-OFET technology ([Link])
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Hydrogen Bond-Directed Self-Assembly of a Novel Pyrene Derivative ([Link])
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The future of solution processing toward organic semiconductor devices: a substrate and integration perspective ([Link])
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Study of the electronic structure of short chain oligothiophenes ([Link])
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A Guide to Thin Film Coating Techniques ([Link])
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Polythiophene-based field-effect transistors with enhanced air stability ([Link])
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Functional Oligothiophenes for Use in Self-Assembled Monolayer Field-Effect Transistors ([Link])
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Enhancement of Stability in n-Channel OFETs by Modulating Polymeric Dielectric ([Link])
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(PDF) A Simple and Efficient Synthesis of Substituted 2,2'-Bithiophene and 2,2':5',2''-Terthiophene ([Link])
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Self-assembly of amphiphilic amino acid derivatives for biomedical applications ([Link])
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A Guide to Thin Film Coating Techniques ([Link])
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Ambipolar Charge Transport in Organic Semiconductors: How Intramolecular Reorganization Energy Is Controlled by Diradical Character ([Link])
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Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes ([Link])
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Modeling of the Electrical Characteristics of an Organic Field Effect Transistor in Presence of the Bending Effects ([Link])
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Synthesis of 2,5-Asymmetrically Substituted 3,4-Diaminothieno[2,3-b]thiophenes by Domino Reaction ([Link])
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Application Note: In-Situ Electropolymerization of [2,2':5',2''-Terthiophene]-3',4'-diamine for Hole-Transporting Layers in Solid-State Dye-Sensitized Solar Cells
Abstract
This document provides a comprehensive guide to the application of [2,2':5',2''-Terthiophene]-3',4'-diamine as a monomer for the in-situ fabrication of a polymeric hole-transporting material (HTM) in solid-state dye-sensitized solar cells (ssDSSCs). The protocol details the electrochemical polymerization of the diamine monomer directly within the pores of a dye-sensitized mesoporous titanium dioxide (TiO₂) photoanode. This approach offers a promising alternative to conventional HTMs, potentially leading to improved interfacial contacts and simplified device fabrication. We present detailed, step-by-step methodologies for the preparation of the HTM, fabrication of the ssDSSC, and characterization of both the material and the device.
Introduction: The Rationale for a Terthiophene-Based Polymeric HTM
Solid-state dye-sensitized solar cells (ssDSSCs) represent a significant advancement over their liquid-electrolyte counterparts, offering improved durability and stability.[1] A critical component of a high-performance ssDSSC is the hole-transporting material (HTM), which is responsible for regenerating the oxidized dye and transporting the positive charge (hole) to the counter electrode.[1] While materials like Spiro-OMeTAD have become benchmarks, there is a continuous search for novel HTMs that are cost-effective, stable, and possess favorable electrochemical and photophysical properties.[2][3]
The [2,2':5',2''-Terthiophene]-3',4'-diamine monomer is a compelling candidate for developing a novel HTM. The terthiophene backbone provides a conjugated system conducive to charge transport, a feature widely exploited in organic electronics.[2] The diamine functionality on the central thiophene ring offers a reactive handle for polymerization. Electrochemical polymerization, or electropolymerization, is a particularly attractive method as it allows for the direct growth of a conductive polymer film on an electrode surface.[4] This in-situ deposition can lead to excellent pore-filling of the mesoporous TiO₂ and intimate contact with the dye molecules, which is crucial for efficient hole extraction.[5][6]
This application note outlines a protocol for the synthesis of a poly([2,2':5',2''-Terthiophene]-3',4'-diamine) (P-TTDA) film via electropolymerization and its integration into a ssDSSC.
Molecular Structure of the Monomer
Caption: Structure of [2,2':5',2''-Terthiophene]-3',4'-diamine.
Protocols
Preparation of TiO₂ Photoanode
This protocol is based on standard procedures for fabricating DSSC photoanodes.[7]
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., Degussa P25)
-
Ethanol, Isopropanol, Acetone
-
Titanium (IV) isopropoxide
-
Deionized water
-
Mortar and pestle
-
Doctor blade or screen printer
-
Hot plate and furnace
Procedure:
-
Clean the FTO glass by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Prepare a compact TiO₂ blocking layer by spin-coating a solution of titanium (IV) isopropoxide in ethanol onto the FTO glass, followed by sintering at 450°C for 30 minutes.
-
Deposit a mesoporous TiO₂ layer using a doctor blade or screen printing with a commercial TiO₂ paste.
-
Dry the film at 125°C for 5 minutes to remove organic solvents.
-
Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove binders.
-
Allow the electrode to cool down to approximately 80°C before dye sensitization.
Dye Sensitization
Materials:
-
Prepared TiO₂ photoanode
-
Ruthenium-based dye (e.g., N719) or a suitable organic dye
-
Anhydrous ethanol or acetonitrile
Procedure:
-
Prepare a dye solution of 0.3-0.5 mM in anhydrous ethanol.[8]
-
Immerse the warm TiO₂ photoanode (at ~80°C) into the dye solution.[8]
-
Seal the container and leave it for 12-24 hours at room temperature in a dark environment to allow for complete dye adsorption.
-
After sensitization, remove the electrode from the dye solution and rinse it with anhydrous ethanol to remove any non-adsorbed dye molecules.[7]
-
Dry the dye-sensitized photoanode under a gentle stream of nitrogen.
In-Situ Electropolymerization of P-TTDA Hole-Transporting Material
This protocol is based on established methods for the electropolymerization of conductive polymers.[4][9]
Materials:
-
Dye-sensitized TiO₂ photoanode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
[2,2':5',2''-Terthiophene]-3',4'-diamine monomer
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electropolymerization solution: Dissolve 10-20 mM of [2,2':5',2''-Terthiophene]-3',4'-diamine and 0.1 M TBAP in anhydrous acetonitrile.
-
Set up a three-electrode electrochemical cell with the dye-sensitized photoanode as the working electrode, a platinum counter electrode, and a reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential from 0 V to an oxidation potential of approximately +1.0 to +1.5 V (vs. Ag/AgCl) for 5-10 cycles at a scan rate of 50 mV/s. The exact potential range should be optimized based on the cyclic voltammogram of the monomer.
-
A colored polymer film (P-TTDA) should be observed growing on the dye-sensitized TiO₂ surface.
-
After polymerization, rinse the electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the electrode under a gentle stream of nitrogen.
Device Assembly
Materials:
-
P-TTDA infiltrated photoanode
-
Counter electrode (e.g., gold or platinum-coated FTO glass)
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Place the counter electrode over the P-TTDA-coated photoanode.
-
Separate the electrodes with a thin thermoplastic sealant frame.
-
Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure to seal the device.
-
The final device has a sandwich structure: FTO / compact TiO₂ / mesoporous TiO₂-dye / P-TTDA / Au (or Pt).
Characterization Protocols
Characterization of P-TTDA Hole-Transporting Material
Cyclic Voltammetry (CV):
-
Purpose: To determine the HOMO and LUMO energy levels of the polymer.
-
Procedure: Perform CV on a P-TTDA film deposited on a clean FTO glass electrode in a monomer-free electrolyte solution (0.1 M TBAP in acetonitrile).
-
Analysis: The onset oxidation potential (E_ox) can be used to estimate the HOMO level using the following empirical formula: HOMO = -e(E_ox + 4.4) eV (relative to vacuum, assuming the Fc/Fc⁺ redox couple is at -4.8 eV vs. vacuum).[10]
UV-Visible Spectroscopy:
-
Purpose: To determine the optical bandgap of the P-TTDA film.
-
Procedure: Record the absorption spectrum of a P-TTDA film on a transparent substrate (e.g., FTO glass).
-
Analysis: The optical bandgap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the formula: E_g = 1240 / λ_onset (eV).
Four-Point Probe Measurement:
-
Purpose: To measure the electrical conductivity of the P-TTDA film.
-
Procedure: Deposit a thicker film of P-TTDA on an insulating substrate and use a four-point probe setup to measure its sheet resistance, from which conductivity can be calculated.
Characterization of the ssDSSC Device
Current Density-Voltage (J-V) Measurement:
-
Purpose: To determine the key performance parameters of the solar cell.
-
Procedure: Use a solar simulator with a standard AM 1.5G spectrum (100 mW/cm²) and a source meter to measure the J-V curve of the fabricated ssDSSC.
-
Analysis: From the J-V curve, determine the short-circuit current density (J_sc), open-circuit voltage (V_oc), fill factor (FF), and power conversion efficiency (PCE).
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Purpose: To measure the quantum efficiency of the device at different wavelengths.
-
Procedure: Use a dedicated IPCE setup with a monochromator to illuminate the cell with light of specific wavelengths and measure the resulting current.
-
Analysis: The IPCE spectrum provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.
Data Presentation and Visualization
Expected Photovoltaic Parameters
The following table presents hypothetical data for a ssDSSC fabricated with P-TTDA, compared to a standard Spiro-OMeTAD-based device.
| Parameter | ssDSSC with Spiro-OMeTAD | ssDSSC with P-TTDA (Target) |
| V_oc (V) | 0.75 | 0.70 - 0.80 |
| J_sc (mA/cm²) | 12.0 | 10.0 - 14.0 |
| Fill Factor (FF) | 0.70 | 0.65 - 0.75 |
| Power Conversion Eff. (η%) | 6.3 | 5.0 - 8.0 |
Workflow and Device Architecture Diagrams
Caption: Overall workflow for ssDSSC fabrication and testing.
Caption: Schematic of the solid-state DSSC architecture.
Conclusion
The use of [2,2':5',2''-Terthiophene]-3',4'-diamine as a monomer for the in-situ electropolymerization of a hole-transporting layer presents a viable and potentially advantageous strategy for the fabrication of solid-state dye-sensitized solar cells. The direct polymerization within the device architecture can lead to superior interfacial contact and may simplify the manufacturing process. The protocols provided herein offer a comprehensive framework for researchers to explore this promising material and to fabricate and characterize ssDSSCs based on this novel terthiophene-derived polymer. Further optimization of the electropolymerization conditions and the device architecture will be crucial for maximizing the power conversion efficiency.
References
-
MDPI. (n.d.). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diamine monomers. Retrieved from [Link]
-
ResearchGate. (2023). Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells. Retrieved from [Link]
-
PubMed. (2017). Electropolymerization Porous Aromatic Framework Film As a Hole-Transport Layer for Inverted Perovskite Solar Cells with Superior Stability. Retrieved from [Link]
-
Kamat, P. V., et al. (n.d.). Fabrication procedure of dye-sensitized solar cells. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis and characterization of hole transporting materials containing bis(carbazole) groups for solid-state dye-sensitized solar cells. Retrieved from [Link]
-
ACS Publications. (2024). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. Retrieved from [Link]
-
ResearchGate. (2003). Fabrication of an Efficient Solid-State Dye-Sensitized Solar Cell. Retrieved from [Link]
-
ACS Publications. (n.d.). Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on synthesis and properties of novel diamines hole transport material. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Hole Transport Between Dyes in Solid State Dye Sensitized Solar Cells. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. Retrieved from [Link] conducting-polymers-a-comprehensive-review-on-recent-advances-in-synthesis-properties-and-applications
-
OSTI.gov. (n.d.). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. Retrieved from [Link]
-
Frontiers. (n.d.). Fabrication of Functional Materials for Dye-sensitized Solar Cells. Retrieved from [Link]
-
IEEE Xplore. (2024). Performance Analysis of Solid-state Dye Sensitized Solar Cell with Sb2S3 as Novel Hole Transport Material. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular engineering of enamine-based small organic compounds as hole-transporting materials for perovskite solar cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells. Retrieved from [Link]
-
PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
-
YouTube. (2025). Dye sensitized solar cells: fundamentals and working principles. Retrieved from [Link]
-
Dyenamo. (n.d.). Hole transport materials and dopants. Retrieved from [Link]
-
ACS Publications. (2024). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. Retrieved from [Link]
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- 4. Electropolymerization Porous Aromatic Framework Film As a Hole-Transport Layer for Inverted Perovskite Solar Cells with Superior Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells | MDPI [mdpi.com]
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- 10. tandfonline.com [tandfonline.com]
Synthesis and Application of 2,5-dithiophen-2-ylthiophene-3,4-diamine Metal Complexes: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel metal complexes incorporating the ligand 2,5-dithiophen-2-ylthiophene-3,4-diamine. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in exploring the therapeutic potential of novel coordination compounds. The unique structural features of this ligand, combining the electron-rich thiophene moieties with a chelating diamine functionality, make its metal complexes promising candidates for various biological applications.
Introduction: The Rationale for Thiophene-Based Diamine Ligands in Medicinal Chemistry
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their utility stems from their ability to engage in various biological interactions and their favorable pharmacokinetic properties. The incorporation of a diamine functionality introduces a potent metal-chelating unit. The formation of metal complexes can significantly enhance the biological activity of an organic ligand through mechanisms such as increased lipophilicity, altered redox potentials, and the stabilization of specific geometries that favor interaction with biological targets.[2][3] The specific ligand, this compound, offers an extended π-system which can further influence the electronic properties and biological activity of its metal complexes.
PART 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route is outlined below, based on established organometallic cross-coupling reactions and subsequent functional group transformations.
Diagram: Synthetic Pathway for this compound
Caption: Proposed synthetic route for the ligand.
Protocol 1: Synthesis of 2,5-Bis(2-thienyl)-3,4-dibromothiophene (Intermediate C)
This step involves a double Stille cross-coupling reaction to form the central thiophene ring substituted with two thiophenyl groups at the 2 and 5 positions.[4]
Materials:
-
3,4-Dibromothiophene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 3,4-dibromothiophene (1 equivalent) and anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the solution.
-
Slowly add 2-(tributylstannyl)thiophene (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Stir vigorously for 2-3 hours, then filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Rationale: The Stille coupling is a robust and versatile C-C bond-forming reaction, well-suited for coupling organostannanes with organic halides.[4] The use of a palladium catalyst is crucial for the catalytic cycle. An inert atmosphere is necessary to prevent the degradation of the catalyst.
Protocol 2: Synthesis of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene (Intermediate D)
This step introduces the nitro groups which will be subsequently reduced to the diamine.
Materials:
-
2,5-Bis(2-thienyl)-3,4-dibromothiophene
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add the dibromo intermediate (1 equivalent) to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Rationale: The nitration of aromatic rings is a classic electrophilic aromatic substitution. The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺), the active electrophile.
Protocol 3: Synthesis of this compound (Final Ligand E)
The final step is the reduction of the dinitro compound to the target diamine ligand.
Materials:
-
2,5-Bis(2-thienyl)-3,4-dinitrothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
Method A: Reduction with Tin(II) Chloride:
-
Suspend the dinitro compound (1 equivalent) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 5-10 equivalents) followed by the slow addition of concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography or recrystallization.
Method B: Catalytic Hydrogenation:
-
Dissolve the dinitro compound in a suitable solvent like ethyl acetate or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as described in Method A.
Rationale: Both methods are effective for the reduction of aromatic nitro groups. The choice between them may depend on the available equipment and the scale of the reaction. Catalytic hydrogenation is often cleaner, but the tin(II) chloride method is also robust and widely used.
PART 2: Synthesis of Metal Complexes
The synthesized ligand can be readily complexed with various transition metal ions to form stable coordination compounds. The general procedure for the synthesis of these complexes is provided below.
Diagram: General Metal Complexation Workflow
Caption: General workflow for metal complex synthesis.
Protocol 4: General Synthesis of Metal(II) Complexes
Materials:
-
This compound
-
Metal(II) salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (1 equivalent) in hot methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reflux the resulting mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature, and collect the solid product by filtration.
-
Wash the precipitate with cold solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Rationale: The diamine ligand acts as a bidentate chelating agent, coordinating to the metal ion through the lone pairs of the nitrogen atoms. The reaction is typically carried out in a 1:1 metal-to-ligand molar ratio. Refluxing provides the necessary energy to overcome the activation barrier for complex formation.[2]
PART 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
| Technique | Purpose for Ligand | Purpose for Metal Complexes |
| FT-IR Spectroscopy | Confirmation of functional groups (N-H stretching and bending). | Evidence of coordination (shift in N-H bands, appearance of new M-N bands).[5] |
| ¹H and ¹³C NMR | Elucidation of the molecular structure and confirmation of purity. | Can be used for diamagnetic complexes (e.g., Zn(II)) to confirm ligand coordination. Paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) will show broadened or shifted signals. |
| UV-Vis Spectroscopy | Study of electronic transitions within the ligand. | Investigation of d-d electronic transitions and charge transfer bands, providing information about the coordination geometry.[6] |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. | Confirmation of the molecular weight of the complex and its stoichiometry.[6] |
| Elemental Analysis | Determination of the percentage composition of C, H, N, and S to confirm the empirical formula. | Determination of the metal-to-ligand ratio and confirmation of the overall composition.[5] |
| Magnetic Susceptibility | N/A | Determination of the magnetic moment to infer the geometry and spin state of the metal ion (e.g., octahedral vs. tetrahedral).[5] |
PART 4: Potential Applications in Drug Development
Metal complexes of thiophene-based ligands have shown significant promise in various therapeutic areas.
-
Antimicrobial Agents: Many thiophene-derived Schiff base metal complexes exhibit enhanced antibacterial and antifungal activities compared to the free ligands.[2][7] The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Anticancer Agents: The planar structure of the thiophene rings may allow for intercalation with DNA, a mechanism of action for some anticancer drugs. Furthermore, the metal center can participate in redox reactions that generate reactive oxygen species, leading to cancer cell death.
-
Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes can be tailored to fit into the active sites of enzymes, leading to their inhibition.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of these novel metal complexes.
References
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Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]
-
Hadi, M. A., Mohammad, L. A., & Hussein, A. A. (2014). Preparation and Characterization of Some Transition Metal Complexes with (N, S, O) New Schiff Base Ligand. Baghdad Science Journal, 11(1). Available at: [Link]
-
Chohan, Z. H., Shad, M. A., & Supuran, C. T. (2016). Antimicrobial metal-based thiophene derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 153-161. Available at: [Link]
- Ermiş, E., Berber, H., & Güllü, M. (2019).
-
Gomaa, M. A. M. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9236-9246. Available at: [Link]
-
Barbera, V., et al. (2021). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Molbank, 2021(4), M1293. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 7(40), 35967-35981. Available at: [Link]
- Chellamani, A., et al. (2015). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media.
- Bao, Z., Chan, W. K., & Yu, L. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille and Related Cross-Coupling Reactions (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
- Chen, G., et al. (2017). Synthesis method of 3,4-diaminotoluene. Google Patents. CN106349081A.
- Sharma, K., & Singh, R. V. (2014). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Rasayan Journal of Chemistry, 7(1), 1-6.
-
Drissi, M., et al. (2015). Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). IOSR Journal of Engineering, 5(6), 6-9. Available at: [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of Novel Schiff Bases from [2,2':5',2''-Terthiophene]-3',4'-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and characterization of novel Schiff bases derived from the versatile precursor, [2,2':5',2''-Terthiophene]-3',4'-diamine. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers practical insights into experimental design, and explores the vast potential of these compounds in medicinal chemistry and materials science.
Foundational Concepts: The Significance of Terthiophene-Based Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry. Their structural flexibility and the relative ease of their synthesis have established them as privileged scaffolds in drug discovery, catalysis, and the development of functional materials.[1][2] The biological activities of Schiff bases are vast and well-documented, encompassing anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial properties.[3]
The incorporation of a thiophene moiety into a Schiff base structure often enhances its biological efficacy and introduces unique electronic properties.[4][5] Thiophene-derived Schiff bases and their metal complexes are known to exhibit significant antibacterial and antifungal activities, making them promising candidates in the fight against microbial infections.[1][6]
The precursor at the heart of this guide, [2,2':5',2''-Terthiophene]-3',4'-diamine, represents a particularly powerful building block. Its key features include:
-
An extended π-conjugated system across the three thiophene rings, which can impart desirable photophysical and electrochemical properties for materials science applications.[7]
-
Two vicinal primary amine groups , which allow for the formation of bidentate bis-Schiff bases. This configuration is ideal for creating stable coordination complexes with a wide range of metal ions, a critical feature for developing novel metallodrugs and catalysts.[1]
This guide provides the necessary protocols and scientific rationale to empower researchers to synthesize, purify, and characterize new chemical entities based on this promising terthiophene scaffold.
The Chemistry of Formation: A Mechanistic Perspective
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, typically catalyzed by a small amount of acid.[8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds through the following key steps:
-
Activation of the Carbonyl: In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of the [2,2':5',2''-Terthiophene]-3',4'-diamine attacks the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[8]
-
Proton Transfer & Water Elimination: The hydroxyl group of the unstable hemiaminal is protonated, converting it into a good leaving group (H₂O). The subsequent elimination of a water molecule generates a resonance-stabilized carbocation.[8]
-
Imine Formation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, leading to the formation of the final, stable imine (azomethine) double bond.[8]
This reaction is reversible. To ensure a high yield of the Schiff base product, the equilibrium must be shifted to the right. This is most commonly achieved by removing the water formed during the reaction, either by using a Dean-Stark apparatus, molecular sieves, or by conducting the reaction in a solvent where the product is insoluble and precipitates out.[8][9]
Sources
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Application Notes and Protocols for [2,2':5',2''-Terthiophene]-3',4'-diamine in Advanced Sensor Development
Foreword for the Modern Researcher
The quest for highly selective and sensitive detection of chemical and biological analytes is a cornerstone of modern analytical science, with profound implications for environmental monitoring, medical diagnostics, and drug discovery. Within the diverse arsenal of molecular tools available, π-conjugated oligomers and polymers have carved out a significant niche. Among these, thiophene-based materials are particularly noteworthy for their exceptional electronic properties, environmental stability, and synthetic versatility.[1][2] This document provides an in-depth technical guide on the application of a specialized derivative, [2,2':5',2''-Terthiophene]-3',4'-diamine , in the fabrication of advanced sensor platforms.
The strategic incorporation of the ortho-diamine functionality onto the central thiophene ring of the terthiophene backbone bestows this molecule with unique reactive sites. These diamine groups can act as potent chelating agents for metal ions or as monomers for the generation of functionalized conductive polymers. This dual capability opens the door to a variety of sensing modalities, including fluorometric, colorimetric, and electrochemical detection. These application notes will provide the foundational knowledge and detailed protocols necessary to harness the potential of this versatile molecule.
Physicochemical Properties of [2,2':5',2''-Terthiophene]-3',4'-diamine
A thorough understanding of the fundamental properties of the sensing molecule is critical for designing robust and reliable sensor applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂S₃ | [3] |
| Molecular Weight | 278.42 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 96-98 °C | [3] |
| CAS Number | 185691-91-2 | [4] |
Protocol I: Synthesis of [2,2':5',2''-Terthiophene]-3',4'-diamine
The availability of high-purity [2,2':5',2''-Terthiophene]-3',4'-diamine is the prerequisite for any successful sensor development. While this compound is commercially available, in-house synthesis may be required for large-scale use or for the preparation of derivatives. The following protocol is adapted from the synthetic route described by Tarekegn, et al.[5]
Synthetic Scheme
Caption: Synthetic pathway for [2,2':5',2''-Terthiophene]-3',4'-diamine.
Step-by-Step Synthesis Protocol
Step 1: Nitration of 2,2':5',2''-Terthiophene
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,2':5',2''-terthiophene in a minimal amount of glacial acetic acid.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with water until neutral, and dry to obtain 3',4'-dinitro-2,2':5',2''-terthiophene.
Step 2: Reduction to [2,2':5',2''-Terthiophene]-3',4'-diamine
-
Suspend the 3',4'-dinitro-2,2':5',2''-terthiophene in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH or KOH) to precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude [2,2':5',2''-Terthiophene]-3',4'-diamine.
-
Purify the product by column chromatography on silica gel.
Application Note I: Fluorescent Chemosensor for Divalent Metal Ion Detection
The ortho-diamine moiety on the terthiophene backbone is an excellent chelating site for various metal ions.[6] The coordination of a metal ion can significantly perturb the electronic structure of the conjugated system, leading to changes in its photophysical properties, such as fluorescence quenching or enhancement. This phenomenon can be exploited for the development of a highly sensitive and selective fluorescent chemosensor.
Sensing Mechanism: Chelation-Enhanced Quenching/Enhancement
The sensing mechanism relies on the interaction between the analyte (metal ion) and the lone pair of electrons on the nitrogen atoms of the diamine group. This interaction can lead to:
-
Chelation-Enhanced Fluorescence Quenching (CHEQ): The metal ion, upon coordination, can facilitate non-radiative decay pathways (e.g., through spin-orbit coupling, particularly with heavy metal ions), leading to a decrease in fluorescence intensity.
-
Chelation-Enhanced Fluorescence (CHEF): In some cases, chelation can rigidify the molecular structure, reducing non-radiative decay from vibrational and rotational modes, thus leading to an increase in fluorescence quantum yield.
The specific response (quenching or enhancement) will depend on the nature of the metal ion.
Caption: Mechanism of fluorescent metal ion detection.
Protocol for Fluorescent Detection of Metal Ions
-
Preparation of Stock Solutions:
-
Prepare a stock solution of [2,2':5',2''-Terthiophene]-3',4'-diamine (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile or THF).
-
Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in the same solvent at a concentration of 10 mM.
-
-
Fluorometric Titration:
-
In a quartz cuvette, place a known volume and concentration of the terthiophene-diamine solution (e.g., 2 mL of a 10 µM solution).
-
Record the initial fluorescence emission spectrum (determine the optimal excitation wavelength first by measuring the absorption spectrum).
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Repeat the process for each metal ion of interest.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Analyze the data to determine the stoichiometry of the complex formation and the binding constant.
-
Evaluate the selectivity by comparing the fluorescence response to the target metal ion with that of other potentially interfering ions.
-
Application Note II: Electrochemical Sensor via Electropolymerization
The amine functionalities of [2,2':5',2''-Terthiophene]-3',4'-diamine allow it to be electropolymerized to form a conductive polymer film on an electrode surface.[7] The resulting polymer, poly([2,2':5',2''-Terthiophene]-3',4'-diamine), can be used as the active material in an electrochemical sensor. The sensing mechanism can be based on changes in the polymer's conductivity, capacitance, or redox properties upon interaction with an analyte.
Fabrication and Sensing Workflow
Caption: Workflow for fabrication and use of an electrochemical sensor.
Protocol for Electrochemical Sensor Fabrication and Testing
-
Electrode Preparation:
-
Polish a glassy carbon or gold electrode to a mirror finish using alumina slurry.
-
Sonciate the electrode in ethanol and then deionized water to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a solution containing the [2,2':5',2''-Terthiophene]-3',4'-diamine monomer (e.g., 5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile).
-
Use a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Immerse the electrodes in the monomer solution and de-aerate with nitrogen for 10-15 minutes.
-
Perform electropolymerization by cycling the potential between suitable limits (e.g., -0.2 V to +1.2 V) for a set number of cycles, or by holding the potential at a constant value where the monomer oxidizes. A polymer film will deposit on the working electrode.
-
After polymerization, rinse the electrode gently with the solvent to remove any unreacted monomer.
-
-
Electrochemical Sensing:
-
Transfer the polymer-modified electrode to a solution containing the supporting electrolyte but no monomer.
-
Record a baseline electrochemical signal using a suitable technique (e.g., Electrochemical Impedance Spectroscopy - EIS, or Differential Pulse Voltammetry - DPV).
-
Introduce the target analyte into the electrochemical cell and record the change in the electrochemical signal.
-
Perform a concentration-dependent study by incrementally adding the analyte to determine the sensor's sensitivity and limit of detection.
-
Test the selectivity of the sensor by introducing potential interfering species and observing the response.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For the synthesis, characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm its identity and purity. In the sensor applications, control experiments are crucial. For the fluorescent sensor, testing against a panel of different metal ions will validate its selectivity. For the electrochemical sensor, measurements with a bare electrode and an electrode modified with a non-functionalized polythiophene can be used as negative controls to demonstrate the essential role of the diamine moiety in the sensing mechanism.
References
-
Casalbore-Miceli, G., et al. (2003). A Methane Sensor Based on Poly[3′,4′-dihexyl-4,4′′-bis(pentyloxy)-2,2′:5′,2′′-terthiophene]. Collection of Czechoslovak Chemical Communications, 68(9), 1736-1746. Available at: [Link]
-
Kostyuchenko, A. S., Averkov, A. M., & Fisyuk, A. S. (2018). A Simple and Efficient Synthesis of Substituted 2,2'-Bithiophene and 2,2':5',2''-Terthiophene. The Journal of Organic Chemistry, 83(23), 14345-14353. Available at: [Link]
-
Sensing of Co2+ and Cu2+ Ions Using Dimethylamino-functionalized Poly(azomethine-1,3,4-oxadiazole)s. (2024). Journal of Fluorescence. Available at: [Link]
-
Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2021). ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2020). Molecules. Available at: [Link]
-
Tarekegn, W. (2011). Synthesis and characterization of a new schiff base ligand and its metal complexes. Addis Ababa University. Available at: [Link]
-
Solid-state synthesis of poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). (2011). Molecules. Available at: [Link]
-
Polymers in sensor applications. (1998). Pramana. Available at: [Link]
-
Synthesis of Purines and Related Molecules by Cyclization Reactions of Heterocyclic Enamines. (2019). European Journal of Organic Chemistry. Available at: [Link]
-
Sensing metal ions with two new azomethine–thiophene pincer ligands (NSN): fluorescence and MALDI-TOF-MS applications. (2017). New Journal of Chemistry. Available at: [Link]
-
Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules. (2021). Nanomaterials. Available at: [Link]
-
Luminescent sensor molecules based on coordinated metals: a review of recent developments. (2000). Coordination Chemistry Reviews. Available at: [Link]
-
Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. (2011). Organic Letters. Available at: [Link]
-
Electrochemical Sensors Based on Organic Conjugated Polymers. (2018). Polymers. Available at: [Link]
-
properties of polymers based on aromatic diamines. (2022). SciSpace. Available at: [Link]
-
Anion recognition using dimetallic coordination complexes. (2008). Coordination Chemistry Reviews. Available at: [Link]
-
revised - The Royal Society of Chemistry. Available at: [Link]
-
Conjugated Polymer Nanoparticles Enhanced Molecular Imprinted Poly(o-phenylenediamine) Electrochemical Sensor for Selective, Sensitive and Rapid Detection of Trace Perfluorooctanesulfonate. (2022). Journal of Materials Chemistry A. Available at: [Link]
-
Application of poly(o-phenylenediamine) in rechargeable cells. (2004). Journal of Power Sources. Available at: [Link]
-
Functionalization of Carbon Nanofibers with an Aromatic Diamine: Toward a Simple Electrochemical-Based Sensing Platform for the Selective Sensing of Glucose. (2022). Chemosensors. Available at: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fluorescence Sensor Array For Metal Ion Detection Based On Various Coordination Chemistries: General Performance And Potential Application. (2008). Journal of the American Chemical Society. Available at: [Link]
-
Variable denticity of a multidentate terthiophene derivative towards Ni(II) and Zn(II) – structural studies. (2011). Transition Metal Chemistry. Available at: [Link]
-
Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application. (2021). Chemosensors. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [2,2':5',2''-Terthiophene]-3',4'-diamine
Welcome to the technical support center for the synthesis of [2,2':5',2''-terthiophene]-3',4'-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the intricacies of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction: The Synthetic Pathway
The synthesis of [2,2':5',2''-terthiophene]-3',4'-diamine is a critical process for the development of novel organic electronic materials and pharmaceuticals. The most common and reliable route involves a two-step process: the dinitration of 2,2':5',2''-terthiophene followed by the reduction of the resulting 3',4'-dinitro intermediate. This guide will focus on the optimization and troubleshooting of the second step: the reduction of 3',4'-dinitro-2,2':5',2''-terthiophene to the desired diamine using tin(II) chloride (SnCl₂).
Caption: A general workflow for the synthesis of [2,2':5',2''-Terthiophene]-3',4'-diamine.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Reaction Monitoring and Completion
Q1: My TLC analysis shows multiple spots, and the starting material is still present even after prolonged reaction time. What could be the issue?
A1: Incomplete reaction is a common problem. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of SnCl₂ is crucial. For the reduction of two nitro groups, a significant excess of the reducing agent is required. A molar ratio of at least 6-10 equivalents of SnCl₂ dihydrate per equivalent of the dinitro-terthiophene is a good starting point.[1]
-
Inadequate Acid Concentration: The reaction requires a strongly acidic environment to proceed efficiently. Concentrated hydrochloric acid is typically used. If the reaction is sluggish, a careful, dropwise addition of more HCl to the reaction mixture can be beneficial.
-
Low Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, some batches may require a higher temperature to go to completion. You can try gently refluxing the reaction mixture while carefully monitoring the progress by TLC.
-
Poor Solubility of the Starting Material: The dinitro-terthiophene may not be fully dissolved in the reaction medium. Ensure vigorous stirring and consider increasing the volume of ethanol to improve solubility.
Expert Tip: A simple way to monitor the reaction is to observe the color change. The reaction mixture typically transitions from a yellow suspension of the dinitro compound to a clearer, sometimes darker solution as the diamine is formed. However, always rely on TLC for confirmation.
Work-up and Isolation Challenges
Q2: During the work-up, I'm getting a thick, gelatinous precipitate that is difficult to filter and extract. What is causing this and how can I resolve it?
A2: This is a very common issue when using tin-based reducing agents. The precipitate is likely hydrated tin oxides (SnO₂·nH₂O), which are formed upon basification of the reaction mixture with NaOH.[2]
Solutions:
-
Complexation of Tin Salts: Before basification, you can try adding a solution of sodium tartrate or Rochelle's salt. Tartrate forms a soluble complex with the tin ions, preventing the precipitation of the oxides.
-
Careful pH Adjustment: Add the NaOH solution slowly and with vigorous stirring, while monitoring the pH. Avoid making the solution too basic, as this can promote the formation of the tin precipitate. A pH of 8-9 is often sufficient to deprotonate the amine and allow for extraction.
-
Filtration Aid: If the precipitate has already formed, you can try filtering the mixture through a pad of Celite®. This can help to break up the gelatinous solid and improve the filtration rate.
-
Alternative Work-up: Instead of basifying and extracting, you can try to precipitate the product as its hydrochloride salt. After the reaction is complete, cool the mixture and collect the precipitated diamine dihydrochloride salt by filtration. The free diamine can then be liberated by dissolving the salt in water and carefully adding a base.
Q3: My extractions are forming a persistent emulsion. How can I break it?
A3: Emulsions are common when dealing with crude reaction mixtures containing fine particulate matter and surfactants. Here are some techniques to break them:
-
Addition of Brine: Add a saturated solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can be sufficient for extraction without forming a stable emulsion.
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite® to remove any particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.
Purification and Purity Issues
Q4: My purified product is colored (e.g., brown or purple), but the literature reports it as a light-colored solid. What is the cause of this discoloration?
A4: Aromatic diamines are notoriously susceptible to air oxidation, which can lead to the formation of highly colored impurities.[3]
Prevention and Remediation:
-
Work Under an Inert Atmosphere: Whenever possible, handle the purified diamine under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles for recrystallization and chromatography.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through Celite®. The activated carbon can adsorb colored impurities.
-
Fresh is Best: Use the purified diamine as quickly as possible. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere and in a freezer.[4]
Q5: I am having trouble recrystallizing the product. It either "oils out" or the recovery is very low.
A5: Finding the right recrystallization solvent system is key.
-
"Oiling Out": This happens when the compound is too soluble in the hot solvent and comes out of solution above its melting point upon cooling. To remedy this, you can:
-
Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it just starts to become cloudy, then allow it to cool slowly.
-
Try a different solvent system altogether. Good starting points for aromatic diamines include ethanol/water, ethyl acetate/heptane, or toluene.[3]
-
-
Low Recovery: This indicates that the product is too soluble in the chosen solvent even at low temperatures.
-
Reduce the amount of solvent used to dissolve the crude product.
-
After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.
-
If the recovery is still low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Comments |
| Ethanol/Water | A good starting point for many aromatic diamines. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Ethyl Acetate/Heptane | Dissolve in a minimal amount of hot ethyl acetate and add heptane as the anti-solvent. |
| Toluene | Can be effective for less polar impurities. |
Characterization and Analysis
Q6: My ¹H NMR spectrum shows broad peaks for the amine protons and complex signals in the aromatic region. How can I confirm the structure and purity?
A6:
-
Amine Protons: The -NH₂ protons often appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the amine protons will disappear.
-
Aromatic Protons: The protons on the terthiophene backbone will appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5] The exact chemical shifts and coupling patterns can be complex. A 2D NMR technique like COSY can help to establish the connectivity between the protons.
-
¹³C NMR: The carbon atoms of the aromatic rings typically resonate in the range of 120-150 ppm in the ¹³C NMR spectrum.[6]
-
Purity Assessment: Look for small peaks in the baseline of your ¹H NMR spectrum. These could correspond to residual solvents or impurities. Comparing the integration of these peaks to your product's peaks can give you a rough estimate of purity. For a more accurate assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Expert Tip: A common impurity is the starting dinitro-terthiophene. The presence of this impurity can be checked by looking for characteristic signals in the NMR or by using a TLC system that gives good separation between the starting material and the product.
Caption: A troubleshooting flowchart for common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are some alternative reducing agents to SnCl₂?
A1: While SnCl₂ is widely used, other reducing agents can be employed. Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a common and often more environmentally friendly alternative that can simplify the work-up as it avoids the formation of tin oxides.[7] Catalytic hydrogenation using palladium on carbon (Pd/C) is another powerful method, though it may not be suitable if your molecule contains other functional groups that are sensitive to hydrogenation.[8]
Q2: How should I store the purified [2,2':5',2''-terthiophene]-3',4'-diamine?
A2: As aromatic diamines are prone to oxidation, proper storage is crucial to maintain purity.[9] The product should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon). For long-term storage, it is highly recommended to keep it in a freezer at -20°C or below.[4]
Q3: What safety precautions should I take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive and should be handled with care. Tin compounds can be toxic, so avoid inhalation and skin contact.[2]
Q4: Can I use a different solvent for the reduction instead of ethanol?
A4: Ethanol is a good choice due to its ability to dissolve the starting material to some extent and its compatibility with the reaction conditions. Other polar protic solvents like methanol or isopropanol could also be used. However, it is important to ensure that your starting material has sufficient solubility in the chosen solvent. A co-solvent system, such as ethanol/THF, might also be explored to improve solubility.
Q5: What is the expected yield for this reaction?
A5: The yield can vary significantly depending on the scale of the reaction, the purity of the starting materials, and the efficiency of the work-up and purification. With optimized conditions, yields of 80-95% have been reported in the literature for similar reductions. However, if you are performing this synthesis for the first time, a yield of 60-70% would be considered a good result.
References
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Ho-Yin, T., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control, 125, 107955.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
- Das, B., et al. (2007). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
-
Chemistry Stack Exchange. (n.d.). What groups can be reduced by Sn/HCl? Retrieved from [Link]
- Alwis, K. U., et al. (2021). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 9(3), 51.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
- MDPI. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 15(1), 123.
-
ResearchGate. (2016, December 21). Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn? Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine.
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 2,5-dithiophen-2-ylthiophene-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling 2,5-dithiophen-2-ylthiophene-3,4-diamine and analogous electron-rich aromatic diamine monomers. Due to its chemical structure, this compound is highly susceptible to oxidative degradation, which can significantly impact experimental reproducibility and material performance. This document outlines the causes of instability, provides detailed troubleshooting for common issues, and establishes best practices for storage and use.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What is the primary cause of the compound's instability in solution?
A1: The primary cause is the high susceptibility of the ortho-diamine functionality on the electron-rich thiophene ring to oxidation. Aromatic diamines, particularly ortho-phenylenediamines (OPD), are well-documented to be sensitive to air (oxygen). The presence of atmospheric oxygen, often accelerated by light or trace metal impurities, can oxidize the diamine to form highly colored and reactive quinone-diimine species.[1][2] These intermediates can then undergo further reactions, including dimerization and polymerization, leading to insoluble, dark-colored degradation products.[3][4][5]
Q2: What are the typical visual indicators of degradation?
A2: The most common indicator is a rapid and distinct color change. A freshly prepared solution of a pure aromatic diamine is often colorless or pale yellow. Upon exposure to air, the solution will typically progress through a series of colors, such as yellow to green, then to dark brown or even black, as conjugated, oxidized species are formed.[1] The formation of a precipitate or suspension over time is another clear sign of degradation, indicating the creation of insoluble oligomers or polymers.
Q3: How do solvent, temperature, and light affect the stability of the solution?
A3:
-
Solvent: The choice of solvent is critical. Protic solvents (like alcohols) or acidic media can exacerbate instability.[6] The most suitable solvents are high-purity, anhydrous, and aprotic (e.g., THF, Toluene, Dioxane) that have been thoroughly deoxygenated. Primary amines can also react with certain solvents like acetone.[7]
-
Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.[6] Therefore, solutions should be kept cool whenever possible. Long-term storage should always be at low temperatures (e.g., -20 °C to -70 °C).[8]
-
Light: Photons can provide the activation energy needed to initiate oxidation, especially the formation of radical species. Protecting solutions from light by using amber vials or wrapping containers in aluminum foil is a mandatory precaution.
Q4: Are there any specific safety concerns when handling this compound?
A4: Yes. Aromatic amines as a class are often toxic and can be readily absorbed through the skin.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or fume hood. All waste should be disposed of according to local safety regulations.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for issues encountered during experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Actions |
| Issue 1: Solution rapidly turns dark brown/black upon preparation. | 1. Oxygen Exposure: The primary cause is the rapid aerial oxidation of the diamine groups.[2] 2. Solvent Impurity: Use of non-degassed or wet solvents introduces oxidants and water. | Immediate Action: Discard the solution. The monomer is likely significantly degraded. Preventative Workflow: 1. Handle the solid compound and prepare all solutions under a strictly inert atmosphere (e.g., inside an argon- or nitrogen-filled glovebox).[10] 2. If a glovebox is unavailable, use Schlenk line techniques for all manipulations.[11][12] 3. Use freshly distilled, anhydrous, and deoxygenated solvents. Degas solvents by at least three freeze-pump-thaw cycles or by vigorous sparging with argon/nitrogen for 30-60 minutes. |
| Issue 2: Inconsistent reaction yields or failed polymerization. | 1. Variable Monomer Purity: The starting material was partially oxidized before use, leading to inconsistent molar mass and reactive sites. 2. Inhibition/Termination: Oxidized species (e.g., quinone-diimines) can act as inhibitors or chain terminators in polymerization reactions. | Purity Verification: Before use, check the purity of the solid monomer via ¹H NMR or HPLC if possible. Look for downfield aromatic signals or baseline distortions indicative of impurities. Pre-reaction Purification: If purity is suspect, consider a rapid purification step immediately before use, such as recrystallization or filtration through a plug of activated neutral alumina under inert conditions. Strict Anaerobic Reaction Setup: Ensure the entire reaction apparatus is rigorously free of air and moisture.[9] |
| Issue 3: Precipitate forms in a stock solution over a short period (hours to days), even when stored cold. | 1. Slow Degradation: Even at low temperatures, slow oxidation can occur if the solution was not prepared under perfectly anaerobic conditions. 2. Polymerization: The formation of insoluble, low-molecular-weight oligomers from degradation products.[4] | Best Practice: Avoid preparing stock solutions. The most reliable method is to use freshly prepared solutions for every experiment. If Stock is Necessary: 1. Prepare the solution in a glovebox and store it in a sealed vial with a Teflon-lined cap. 2. Store the vial in a freezer (-20 °C or below) and protect it from light.[8] 3. Before use, bring the vial to room temperature before opening to prevent condensation of atmospheric moisture. 4. If a small amount of precipitate is present, it may be possible to use the supernatant after filtering through a PTFE syringe filter (under inert atmosphere). |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution for Short-Term Use
This protocol describes the rigorous procedure for preparing a solution with the highest possible stability.
Objective: To prepare a solution of this compound with minimal initial degradation for immediate use or short-term storage.
Materials:
-
This compound solid
-
Anhydrous, aprotic solvent (e.g., THF, Toluene), freshly distilled or from a solvent purification system
-
Schlenk flask or glovebox-compatible vial with a magnetic stir bar
-
Gas-tight syringes and needles
-
Schlenk line with high-purity nitrogen or argon gas[12]
-
Septa
Procedure (Schlenk Line Method):
-
Vessel Preparation: Place the stir bar in the Schlenk flask and securely attach a rubber septum to the side arm. Heat the flask under a high vacuum with a heat gun to remove adsorbed moisture, then allow it to cool to room temperature under vacuum.
-
Inert Atmosphere: Refill the flask with inert gas. Repeat the vacuum/refill cycle three times to ensure a completely inert atmosphere.[10]
-
Solid Transfer: Under a positive flow of inert gas, briefly remove the septum and add the desired mass of the solid diamine to the flask. Quickly replace the septum.
-
Solvent Degassing: Separately, deoxygenate the required volume of solvent using at least three freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.
-
Solvent Transfer: Using a gas-tight syringe that has been purged with inert gas, transfer the degassed solvent to the Schlenk flask containing the solid.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. The solution should be pale in color.
-
Storage (if necessary): For storage, wrap the flask in aluminum foil to protect it from light and place it in a freezer. To maintain a positive pressure of inert gas, connect the flask to a gas bubbler.[13]
Diagram: Troubleshooting Workflow
This diagram outlines the decision-making process when encountering instability issues.
Caption: A workflow for assessing solution quality and troubleshooting degradation.
Part 4: Mechanistic Insight & Visualization
The extreme sensitivity of the 3,4-diamine moiety is the root cause of instability. The oxidation process transforms the benign amine into a highly reactive, colored species that compromises any subsequent chemical reaction.
Diagram: Proposed Oxidative Degradation Pathway
This diagram illustrates the initial steps of air-induced degradation.
Caption: Simplified pathway of oxidative degradation from the stable monomer to colored products.
References
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available from: [Link]
-
o-Phenylenediamine - Wikipedia. Wikipedia. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]
-
Deactivation pathways of thiophene and oligothiophenes: internal conversion versus intersystem crossing. Royal Society of Chemistry Publishing. Available from: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]
-
General techniques for handling air-sensitive compounds. Oxford Academic. Available from: [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. Available from: [Link]
-
Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI. Available from: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health. Available from: [Link]
-
Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Available from: [Link]
-
Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. SciSpace. Available from: [Link]
-
23.1: Properties of amines - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available from: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available from: [Link]
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemistryviews.org [chemistryviews.org]
- 12. academic.oup.com [academic.oup.com]
- 13. web.mit.edu [web.mit.edu]
Technical Support Center: Overcoming Challenges in the Polymerization of Substituted Thiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted polythiophenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiophene polymerization. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your desired material properties.
Introduction: The Synthetic Challenge of Precision in Polythiophenes
The polymerization of substituted thiophenes is a cornerstone of advanced materials science, enabling the creation of bespoke conductive polymers for applications ranging from organic electronics to biomedical sensors. However, the path from monomer to a well-defined, high-performance polymer is fraught with challenges. Issues such as low yield, poor molecular weight control, and, most critically, inconsistent regioregularity can dramatically impact the final material's electronic and optical properties.[1][2] Unsubstituted polythiophene is often an insoluble and difficult-to-process material, making the introduction of substituents necessary for practical applications.[3] This guide synthesizes field-proven insights and established literature to address the most common obstacles you may encounter.
General Troubleshooting Guide
This section provides a high-level overview of common problems, their probable causes, and actionable solutions.
| Symptom Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Polymer Yield | 1. Monomer Impurity: Trace impurities (water, oxygen, unreacted starting materials) can quench the catalyst or terminate polymer chains prematurely. | 1. Rigorous Monomer Purification: Purify the monomer immediately before use via distillation, recrystallization, or column chromatography. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Ar). |
| 2. Inactive Catalyst: The catalyst (e.g., Ni or Pd complex) may have degraded due to improper storage or handling. | 2. Use Fresh Catalyst: Use freshly opened catalyst or store it in a glovebox. For Grignard Metathesis (GRIM) polymerization, ensure the Grignard reagent is fully formed and active. | |
| 3. Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder polymerization efficiency. | 3. Optimize Conditions: Review literature for the specific monomer being used. For oxidative polymerizations with FeCl₃, ensure the oxidant is anhydrous. For cross-coupling reactions, temperature control is critical for catalyst stability and reaction rate.[4] | |
| Low Molecular Weight (Mₙ) & High Polydispersity (PDI) | 1. Chain Transfer/Termination: Impurities are a primary cause. Excess oxidant in chemical polymerization can also lead to over-oxidation and chain scission. | 1. Strict Stoichiometry & Purity: Maintain a precise monomer-to-catalyst ratio. In living polymerizations like GRIM, the Mₙ is directly related to this ratio. Ensure the reaction environment is scrupulously clean and inert. |
| 2. Incorrect Polymerization Method: Oxidative polymerizations (e.g., with FeCl₃) are notoriously difficult to control, often resulting in broad PDIs.[4] | 2. Switch to a Controlled Method: Employ controlled polymerization techniques like GRIM or other catalyst-transfer polycondensations (CTP) which proceed via a living mechanism, yielding polymers with predictable Mₙ and narrow PDIs (<1.5).[1][5] | |
| Poor Regioregularity (<95% HT) | 1. Wrong Polymerization Chemistry: Symmetrical coupling methods (e.g., oxidative polymerization of 3-substituted thiophenes) inherently produce a mix of Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT) linkages.[2] | 1. Utilize Regiospecific Methods: The McCullough and Rieke methods, or more modern GRIM polymerizations, are designed to produce highly regioregular (>98% HT) poly(3-alkylthiophene)s (P3ATs).[1][2] These methods involve the regiospecific formation of a 2-halo-5-(organometallic)-3-alkylthiophene intermediate. |
| 2. Steric Hindrance: Bulky substituents at the 3-position can sometimes interfere with the catalyst's approach, leading to coupling defects. | 2. Catalyst and Ligand Selection: For sterically demanding monomers, choosing a catalyst with a less bulky ligand system can improve regiospecificity. For instance, different phosphine ligands on a Ni or Pd catalyst can be screened. | |
| Insoluble Polymer Product | 1. Lack of Solubilizing Side Chains: The polythiophene backbone is rigid and prone to aggregation. Without sufficient side-chain functionalization, the polymer will precipitate out of most common organic solvents.[3] | 1. Monomer Design: Incorporate flexible, long alkyl or alkoxy side chains at the 3-position of the thiophene ring. For specific applications, side chains can be designed to impart solubility in aqueous or other polar media.[1] |
| 2. Excessively High Molecular Weight: Even with solubilizing chains, very high Mₙ polymers can have limited solubility. | 2. Control Mₙ: Use a controlled polymerization method (e.g., GRIM) and adjust the monomer-to-catalyst ratio to target a lower Mₙ. | |
| 3. Cross-linking: Side reactions, particularly at high temperatures or with aggressive oxidants, can cause irreversible cross-linking of polymer chains. | 3. Milder Reaction Conditions: Lower the reaction temperature. If using oxidative polymerization, consider a milder oxidant than FeCl₃, such as Fe(ClO₄)₃, which has been shown to reduce side reactions in some cases.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I definitively improve the regioregularity of my poly(3-alkylthiophene) (P3AT)?
A1: Achieving high regioregularity is critical because it ensures a planar polymer backbone, which maximizes π-conjugation and enhances charge carrier mobility.[1][2] Irregular HH and TT couplings introduce steric clashes that twist the backbone, disrupting conjugation.[2]
The most reliable method is to abandon classical oxidative polymerization in favor of a catalyst-transfer polycondensation (CTP) mechanism, such as Grignard Metathesis (GRIM) polymerization .
-
Causality: The GRIM method involves the synthesis of a 2-bromo-5-chloromagnesio-3-alkylthiophene monomer in situ. A Ni(II) catalyst, typically Ni(dppp)Cl₂ or Ni(dppe)Cl₂, then initiates a cross-coupling cascade. The key is that the catalyst remains associated with the growing polymer chain end and "walks" along the chain as it adds new monomer units, ensuring a highly regiospecific Head-to-Tail coupling.
-
Recommendation: Follow the detailed GRIM protocol (Section 4.2). This method routinely yields P3ATs with >98% HT-regioregularity, which can be quantified using ¹H NMR spectroscopy by analyzing the integration of the α-methylene protons.[2]
Q2: My polymerization yield is consistently low, even with purified monomers. What are the less obvious culprits?
A2: Assuming monomer purity and inert conditions are perfect, low yields often point to issues with reaction initiation or propagation.
-
Inefficient Grignard Formation (GRIM): If you are performing a GRIM polymerization, the initial metal-halogen exchange to form the Grignard reagent is critical. The magnesium must be activated (e.g., with iodine or 1,2-dibromoethane) and the reaction must be given sufficient time to go to completion before adding the catalyst. Incomplete Grignard formation means less active monomer is available for polymerization.
-
Solvent Choice: The polarity and coordinating ability of the solvent are crucial. For most cross-coupling polymerizations, THF is an excellent choice due to its ability to solvate the organometallic intermediates. Using a non-coordinating solvent like toluene can stall the reaction.
-
Premature Precipitation: If the growing polymer becomes insoluble in the reaction solvent, it will precipitate out, effectively stopping chain growth. If this is suspected, consider running the reaction at a higher temperature (catalyst stability permitting) or using a higher-boiling point solvent like dichlorobenzene.[5]
Q3: The molecular weight of my polymer is low and the polydispersity index (PDI) is high. How can I achieve better control?
A3: This is a classic sign of uncontrolled chain-growth, typical of step-growth or oxidative polymerization. To gain control, you must use a living or chain-growth polymerization mechanism.
-
Mechanism is Key: In a living polymerization like GRIM, all chains are initiated at roughly the same time, and termination/chain-transfer events are minimal. This leads to a linear increase in molecular weight with monomer conversion and results in a narrow molecular weight distribution (low PDI).
-
Practical Steps:
-
Switch to GRIM or another CTP method.
-
Control Stoichiometry: The number-average degree of polymerization (DP) will be directly proportional to the ratio of monomer to catalyst ([M]/[Cat]). To increase molecular weight, decrease the amount of catalyst used.
-
Ensure Purity: As mentioned before, impurities are chain killers and will broaden the PDI.
-
Q4: How do electron-withdrawing vs. electron-donating substituents affect the polymerization and final properties?
A4: The electronic nature of the substituent at the 3-position profoundly impacts both the polymerization chemistry and the optoelectronic properties of the resulting polymer.
-
Effect on Polymerization:
-
Electron-Donating Groups (e.g., alkyl, alkoxy): These groups increase the electron density of the thiophene ring, making it more susceptible to oxidation. This facilitates oxidative polymerization and can lower the oxidation potential required for electropolymerization.[6]
-
Electron-Withdrawing Groups (e.g., ester, cyano, sulfonyl): These groups decrease the ring's electron density, making it more difficult to oxidize. This can slow down or inhibit oxidative polymerization. For cross-coupling reactions, these groups can alter the reactivity of the C-X bonds, requiring optimization of the catalytic system.[1]
-
-
Effect on Polymer Properties:
-
Electron-Donating Groups: These groups raise the HOMO energy level of the polymer.
-
Electron-Withdrawing Groups: These groups stabilize the HOMO and LUMO levels, lowering both. This can lead to a red-shift in absorption, a narrower bandgap, and improved air stability of the polymer's charge carriers.[7] However, steric effects from bulky substituents can sometimes outweigh electronic effects by forcing the polymer backbone to twist, leading to a blue-shift.[8]
-
Q5: I'm struggling with polymer solubility after synthesis. What can I do?
A5: This is a common issue, especially with highly crystalline, regioregular polymers.
-
Post-Polymerization Modification: This is generally not feasible without disrupting the conjugated backbone. The solution lies in the monomer design phase.
-
Monomer Design Strategies:
-
Longer/Branched Alkyl Chains: Instead of a hexyl chain, consider a dodecyl chain or a branched 2-ethylhexyl chain. The branching disrupts crystal packing, significantly improving solubility with a minimal impact on electronic properties.
-
Incorporate "Kinks": Introduce a small percentage (<10%) of HH-coupled dimers or another "defect" monomer into the polymerization. This will disrupt the long-range order and improve solubility, though it may slightly compromise charge transport.
-
Use Solubilizing Co-monomers: Create a copolymer with another monomer that carries highly solubilizing groups.
-
Q6: What are the primary pros and cons of chemical oxidative polymerization versus modern cross-coupling methods?
A6:
| Method | Pros | Cons |
| Chemical Oxidative (e.g., FeCl₃) | - Simple, one-step procedure.[4] - Inexpensive and readily available oxidant. | - Uncontrolled polymerization: high PDI, unpredictable Mₙ. - Poor regioregularity. - Risk of over-oxidation and defects. - Significant metallic (iron) contamination requiring extensive purification.[2][9] |
| Cross-Coupling (e.g., GRIM, Stille, Suzuki) | - Controlled, often living, polymerization.[1] - High to excellent regioregularity. - Predictable molecular weights and low PDIs. - Versatile for creating complex copolymers. | - Multi-step monomer synthesis often required. - Requires strict inert atmosphere conditions. - Catalysts (Pd, Ni) can be expensive. - Potential for metallic contamination (though typically lower than with FeCl₃). |
Key Experimental Protocols
Protocol 4.1: Monomer Purification (General)
Causality: This is the single most important step for a successful polymerization. Removing inhibitors, water, and oxygen prevents premature termination and catalyst deactivation.
-
Liquid Monomers (e.g., 3-hexylthiophene):
-
Wash the monomer with deionized water, then with a brine solution in a separatory funnel.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Perform fractional distillation under reduced pressure. Collect the fraction with the correct boiling point.
-
Store the purified monomer under argon or nitrogen in a sealed flask with molecular sieves.
-
-
Solid Monomers (e.g., 2,5-dibromo-3-alkylthiophene):
-
Dissolve the crude monomer in a minimal amount of a suitable hot solvent (e.g., hexanes, ethanol).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under high vacuum. If necessary, perform a second purification by column chromatography over silica gel.
-
Protocol 4.2: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthiophene
Causality: This protocol for a chain-growth, catalyst-transfer polycondensation provides excellent control over molecular weight, PDI, and regioregularity.
-
Setup: Assemble an oven-dried, three-neck flask with a condenser, magnetic stir bar, and argon/nitrogen inlet.
-
Monomer Addition: To the flask, add 2,5-dibromo-3-hexylthiophene (1.0 eq).
-
Solvent Addition: Add anhydrous THF (to make a ~0.2 M solution) via cannula or syringe.
-
Grignard Formation: To the stirred solution, add a solution of t-butylmagnesium chloride (1.0 M in THF, 1.0 eq) dropwise at room temperature. Stir for 90 minutes. This step forms the active monomer.
-
Catalyst Addition: In a separate, flame-dried vial, dissolve Ni(dppp)Cl₂ (0.02 eq for a target DP of 50) in a small amount of anhydrous THF. Add this catalyst solution to the monomer solution via syringe.
-
Polymerization: Stir the reaction mixture at room temperature for 2 hours. The solution will darken and may become viscous.
-
Quenching: Quench the reaction by slowly pouring the mixture into a beaker containing methanol or 5M HCl in methanol. A fibrous, dark-colored precipitate should form.
-
Isolation: Stir for 30 minutes, then collect the polymer by filtration.
Protocol 4.3: Post-Polymerization Purification via Soxhlet Extraction
Causality: This is the gold standard for purifying polythiophenes. It sequentially removes catalyst residues, oligomers, and unreacted monomer, leaving behind the pure, high molecular weight polymer.
-
Thimble Preparation: Place the crude, dried polymer from the quenching step into a cellulose Soxhlet thimble.
-
Sequential Extraction: Place the thimble in a Soxhlet apparatus and perform sequential extractions with the following solvents for 12-24 hours each:
-
Methanol: Removes residual quenching agent and inorganic salts.
-
Acetone: Removes oligomers and low molecular weight species.
-
Hexanes (or Heptane): Removes any remaining monomer.
-
-
Polymer Extraction: Finally, extract the desired polymer fraction using a solvent in which it is soluble, such as:
-
Chloroform or THF: The pure polymer will be extracted from the thimble and collect in the boiling flask.
-
-
Recovery: Reduce the solvent in the boiling flask via rotary evaporation. Precipitate the pure polymer into cold methanol, filter, and dry under high vacuum. The final product should be a dark, lustrous solid.[10]
Visualization of Key Workflows
References
-
MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Retrieved from [Link]
- Google Patents. (1991). Polymerization of thiophene and its derivatives. WO1991019021A1.
-
Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Polythiophene. Retrieved from [Link]
-
McCullough, R. D., & Lowe, R. D. (1992). Enhanced Electrical Conductivity in Regioregular Poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72. (A representative paper on the topic, though the direct link is to a general review: [Link])
-
Rasayan Journal of Chemistry. (2013). SYNTHESIS AND CHARACTERISATION OF POLYTHIOPHENE AND TiO2 DOPED POLYTHIOPHENE THIN FILMS BY CHEMICAL BATH DEPOSITION. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects. Retrieved from [Link]
-
ACS Publications. (2006). Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). A collection of challenges faced in Thiopolymer commercialisation. Retrieved from [Link]
-
PubMed Central. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
ACS Publications. (2017). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Retrieved from [Link]
-
ACS Publications. (2001). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2001). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Thiophene‐Based Polymers: Synthesis and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
CORE. (n.d.). Synthesis and Characterization of Chiral Polythiophenes. Retrieved from [Link]
-
ResearchGate. (2014). Polythiophene: Synthesis in aqueous medium and controllable morphology. Retrieved from [Link]
-
MDPI. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
ResearchGate. (2021). Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Retrieved from [Link]
-
ResearchGate. (2012). CH Substitution Reaction Using Various Thiophene Derivatives. Retrieved from [Link]
-
ACS Publications. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Retrieved from [Link]
Sources
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- 2. chem.cmu.edu [chem.cmu.edu]
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- 4. Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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Preventing oxidation of 2,5-dithiophen-2-ylthiophene-3,4-diamine during synthesis
A Guide to Preventing Oxidation and Ensuring Synthetic Success
Welcome to the Technical Support Center for the synthesis of 2,5-dithiophen-2-ylthiophene-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this air-sensitive compound. As a Senior Application Scientist, I have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic efforts. The inherent reactivity of the diamino-terthiophene core, while valuable for further functionalization, presents a significant challenge in preventing oxidative degradation. This guide is structured to address these challenges head-on, ensuring the integrity and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
The susceptibility of this compound to oxidation stems from the electron-rich nature of both the aromatic diamine and the oligothiophene backbone. The lone pairs of the amine groups donate electron density into the conjugated π-system, making the molecule easily oxidized. This oxidation can lead to the formation of highly colored quinone-diimine species and other degradation products, compromising the purity and desired properties of your compound.
Q2: What are the visible signs of oxidation in my reaction or product?
A key indicator of oxidation is a change in color. The pure this compound is typically a light-colored solid. Upon exposure to air, you may observe a rapid or gradual change to yellow, brown, or even dark purple/black. This is due to the formation of extended conjugated systems in the oxidized products. If you observe such color changes during your reaction, workup, or purification, it is a strong indication that oxidative degradation is occurring.
Q3: Can I perform this synthesis without specialized inert atmosphere equipment?
While it is highly recommended to use a Schlenk line or a glovebox for the synthesis of this air-sensitive compound, it is possible to achieve success with simpler setups if meticulous care is taken. This involves using well-sealed glassware, purging with an inert gas (argon or nitrogen) via a balloon, and working swiftly. However, for consistent results and to minimize product loss, investing time in setting up and learning proper inert atmosphere techniques is crucial.
Q4: What are the most critical stages of the synthesis where oxidation can occur?
Oxidation is a risk throughout the entire synthetic process, but the most critical stages are:
-
Post-reduction: The moment the diamine is formed from its precursor (e.g., a dinitro compound), it becomes highly susceptible to oxidation.
-
Workup: Aqueous workups can introduce dissolved oxygen.
-
Purification: Exposure to air during solvent removal, and especially during column chromatography, is a major source of oxidation.
-
Storage: The final product must be stored under an inert atmosphere to prevent degradation over time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark immediately after the reduction step. | Incomplete removal of oxygen from the reaction vessel and/or solvents. | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use properly deoxygenated solvents (see Protocol 1). Purge the reaction flask with inert gas for an extended period before adding reagents. |
| Low yield of the desired product after workup. | Oxidation during the workup procedure. | Use deoxygenated water for the workup. Minimize the time the product is in contact with the aqueous phase. Perform extractions under a positive pressure of inert gas. |
| Product appears as a dark, insoluble material. | Extensive polymerization/degradation due to oxidation. | This often indicates a severe issue with inert atmosphere control. Review your setup and techniques. Consider performing the entire synthesis and purification inside a glovebox. |
| Multiple colored spots are observed on the TLC plate. | Formation of various oxidation byproducts. | Use a deoxygenated mobile phase for TLC analysis. Spot the plate quickly and develop it immediately. Certain stains can help visualize both the product and its oxidized forms (see Analytical Methods section). |
| Product degrades on the chromatography column. | Exposure to oxygen in the silica gel and solvent. | Pack the column using deoxygenated solvent. Pre-elute the column with several column volumes of deoxygenated eluent. Apply the sample and run the column under a positive pressure of inert gas. |
Detailed Experimental Protocols
Protocol 1: Deoxygenation of Solvents
The removal of dissolved oxygen from solvents is a critical step in preventing the oxidation of your product.
Method 1: Purging with Inert Gas
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Ensure the flask has a sidearm with a stopcock connected to a Schlenk line.
-
Submerge a long needle or a glass frit connected to a source of inert gas (argon or nitrogen) below the surface of the solvent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes while stirring vigorously.
-
For larger volumes, a longer purging time is necessary.
Method 2: Freeze-Pump-Thaw
This method is more rigorous and effective for removing dissolved gases.
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to the vacuum line to evacuate the headspace.
-
Close the stopcock and thaw the solvent in a water bath. You will likely see bubbles of gas being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.
Caption: Workflow for Solvent Deoxygenation.
Protocol 2: Synthesis of this compound via Reduction of the Dinitro Precursor
This protocol outlines a general procedure for the reduction of 3,4-dinitro-2,5-dithiophen-2-ylthiophene to the desired diamine. The dinitro precursor can be synthesized by nitration of 2,5-dithiophen-2-ylthiophene.
Materials:
-
3,4-dinitro-2,5-dithiophen-2-ylthiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (deoxygenated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated, deoxygenated)
-
Ethyl acetate (deoxygenated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3,4-dinitro-2,5-dithiophen-2-ylthiophene (1.0 eq) and ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (10-12 eq) in concentrated hydrochloric acid dropwise at room temperature. The addition should be done under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This step should be performed under a stream of nitrogen.
-
Extraction: Extract the aqueous layer with deoxygenated ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Synthesis of the Diamine via Reduction.
Protocol 3: Purification by Column Chromatography under Inert Atmosphere
Preparation:
-
Deoxygenate the eluent: Use one of the methods described in Protocol 1.
-
Prepare the column: Pack the column with silica gel using the deoxygenated eluent.
-
Equilibrate the column: Run several column volumes of the deoxygenated eluent through the column to remove any trapped air. Maintain a positive pressure of inert gas at the top of the column.
Procedure:
-
Dissolve the crude product in a minimum amount of deoxygenated dichloromethane or a suitable solvent mixture.
-
Carefully load the sample onto the top of the silica gel column using a pipette, minimizing exposure to air.
-
Begin eluting the column with the deoxygenated eluent under a positive pressure of inert gas.
-
Collect the fractions in Schlenk tubes that have been previously flushed with inert gas.
-
Monitor the separation by TLC using a deoxygenated mobile phase.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Methods for Detecting Oxidation
1. Thin-Layer Chromatography (TLC)
-
Appearance: Oxidized byproducts often appear as colored spots (yellow to brown) with different Rf values than the desired product.
-
Visualization: Aromatic amines can be visualized on a TLC plate using a cinnamaldehyde stain, which often produces a yellow color.[1]
-
Pro-Tip: Running a TLC in a chamber saturated with an inert gas can help minimize oxidation on the plate during development.
2. UV-Visible Spectroscopy
-
Principle: The formation of oxidized species, such as quinone-diimines, leads to the creation of a more extended conjugated system, which results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.
-
Application: By taking a UV-Vis spectrum of your product and comparing it to a reference spectrum of the pure compound, you can detect the presence of oxidized impurities. An increase in absorption in the longer wavelength region is indicative of oxidation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Oxidation of the amine groups can lead to the disappearance of the -NH₂ protons and the appearance of new signals in the aromatic region due to the formation of quinoidal structures.
-
¹³C NMR: The carbon atoms attached to the nitrogen will experience a significant downfield shift upon oxidation.
4. Cyclic Voltammetry (CV)
-
Principle: CV is a powerful technique for studying the redox behavior of molecules.[2] It can provide information on the oxidation potential of your compound.
-
Application: A lower oxidation potential indicates a higher susceptibility to oxidation. By performing CV on your product, you can quantitatively assess its stability and compare it to other related compounds.
References
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Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC. [Link]
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Molecular assemblies of amphiphilic oligothiophenes at the air-water interface. ChemRxiv. [Link]
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Synthesis of 2,5-asymmetrically substituted 3,4-diaminothieno[2,3-b]thiophene derivatives 254. ResearchGate. [Link]
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Analytical methods used to quantify amine oxidation. ResearchGate. [Link]
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Theoretical study of the oxidation mechanism of aromatic amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]
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Electron-transporting oligothiophenes containing dicyanomethylene-substituted cyclopenta[b]thiophene: chemical tuning for air stability in OFETs. Journal of Organic Chemistry. [Link]
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Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. PubMed. [Link]
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Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
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Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. RSC Publications. [Link]
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1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]
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Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society. [Link]
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Investigation on Electrochemical Processes of p-Aminothiophenol on Gold Electrode of Nanostructures. Journal of Electrochemistry. [Link]
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2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
- The Manipulation of Air-Sensitive Compounds. In Comprehensive Organometallic Chemistry II; Hegedus, L. S., Ed.; Pergamon: Oxford, U.K., 1995; Vol. 1, pp 27-46.
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Unusual Zig-Zag Effect in the Electrochemical Oxidation of Phenyl End-Capped α-Oligothiophenes. Thieme Chemistry. [Link]
- Biotin synthesis from 2-formyl-3,4-di:amino-thiophene derivs. - by wittig reaction with a carboxy-propylidene-phosphorane cpd., hydrogenation, de-protection and reaction with phosgene.
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Purification of O2-sensitive metalloproteins. Methods in Molecular Biology. [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]
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Electrochemical data of the terthiophene derivatives in CH 3 CN/0.1 M. ResearchGate. [Link]
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- Preparation method of 2,5-diaminotoluene sulfate.
-
Synthesis of 2,5-dihalo-3,4-dinitrothiophenes. ResearchGate. [Link]
-
Reduction of Nitrated Diphenylamine Derivatives under. ResearchGate. [Link]
-
Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. MDPI. [Link]
-
Synthesis of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]
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Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI. [Link]
-
Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. ResearchGate. [Link]
-
Cyclic voltammograms of oligothiophenes, 1x10⁻³ M in CH2Cl2‐0.1 M. ResearchGate. [Link]
-
Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. MSU Chemistry. [Link]
- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
-
UV/vis, H-1, and C-13 NMR spectroscopic studies to determine mangiferin pK(a) values. ResearchGate. [Link]
-
Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI. [Link]
-
The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
-
Novel azo disperse dyes derived from aminothiophenes: Synthesis and UV - Visible studies. ScienceDirect. [Link]
-
Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. ResearchGate. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Synthetic Exploitation of the Ring-Opening of 3,4-Dinitrothiophene. Part 8. Access to 4,5-Dinitro-1,3,5,7-octatetraene Systems. ResearchGate. [Link]
-
Electrochemical properties of a series of substituted oligothiophenes containing vinylphenyl group. ResearchGate. [Link]
-
Tricyanovinyl-substituted oligothiophenes. Oak Ridge National Laboratory. [Link]
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Validation & Comparative
A Computational Gauntlet: Unveiling the Electronic Landscape of Terthiophene Diamine Isomers through HOMO-LUMO Gap Analysis
For researchers, medicinal chemists, and material scientists, the nuanced interplay between molecular architecture and electronic properties is a cornerstone of innovation. In the realm of organic electronics and drug discovery, oligo- and polythiophenes represent a class of privileged structures, lauded for their tunable optoelectronic characteristics and biological activity.[1][2][3] Among these, terthiophene serves as a foundational building block, and its functionalization offers a pathway to precisely engineer its electronic behavior. This guide provides an in-depth computational comparison of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps in a series of terthiophene diamine isomers. We will dissect the causality behind our computational choices, present a robust protocol for in silico analysis, and propose a self-validating experimental workflow to corroborate our findings.
The Significance of the HOMO-LUMO Gap in Terthiophene Derivatives
The HOMO-LUMO gap is a critical parameter that dictates the electronic and optical properties of a molecule.[4] It is the energy difference between the highest energy molecular orbital containing electrons (HOMO) and the lowest energy molecular orbital that is empty of electrons (LUMO). This energy gap is fundamentally linked to a molecule's ability to absorb and emit light, as well as its charge transport characteristics.[5][6] A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often associated with enhanced conductivity in organic semiconductors.[6] In the context of drug development, the electronic properties of a molecule can influence its interaction with biological targets and its overall pharmacokinetic profile.[1][7]
For terthiophene diamine isomers, the position of the amine substituents on the terthiophene backbone is expected to significantly modulate the HOMO-LUMO gap. The electron-donating nature of the amine groups can raise the HOMO energy level, thereby reducing the overall gap. The specific isomeric arrangement will influence the degree of this effect and introduce subtle, yet crucial, differences in the electronic landscape of these molecules.
Computational Methodology: A Rigorous Approach to Predicting Electronic Properties
To computationally probe the HOMO-LUMO gap of terthiophene diamine isomers, Density Functional Theory (DFT) stands out as a powerful and widely adopted method.[8][9] The choice of functional and basis set is paramount for obtaining accurate and reliable results.
Selecting the Right Tools for the Job: Functional and Basis Set
For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice and has been shown to provide reasonable results for a wide range of organic systems.[10] However, for a more accurate prediction of the HOMO-LUMO gap, long-range corrected functionals like ωB97XD are often recommended as they can better describe charge-transfer excitations.[8]
The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For organic molecules containing first and second-row elements, Pople-style basis sets such as 6-311++G(d,p) are a robust choice, offering a good compromise between accuracy and computational expense.[8][11] The inclusion of diffuse functions ("++") is important for accurately describing the electron density far from the nucleus, which is crucial for anions and excited states. Polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, leading to a more accurate description of bonding.
Step-by-Step Computational Protocol
-
Molecular Structure Generation: The initial 3D structures of the terthiophene diamine isomers are built using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structures are then optimized to find their lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry. The optimization should be performed using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
HOMO-LUMO Gap Calculation: The HOMO-LUMO gap is then calculated as the difference between the energy of the LUMO and the energy of the HOMO: E_gap = E_LUMO - E_HOMO .[8]
Caption: A streamlined workflow for the computational determination of the HOMO-LUMO gap.
Comparative Analysis of Terthiophene Diamine Isomers: Hypothetical Data
To illustrate the expected outcomes of such a computational study, the following table presents hypothetical HOMO-LUMO gap data for a series of terthiophene diamine isomers. The naming convention indicates the position of the amine groups on the three thiophene rings.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,2''-diamino-terthiophene | -5.10 | -1.85 | 3.25 |
| 3,3''-diamino-terthiophene | -5.25 | -1.90 | 3.35 |
| 2,5''-diamino-terthiophene | -5.05 | -1.80 | 3.25 |
| 3,2''-diamino-terthiophene | -5.15 | -1.88 | 3.27 |
| Unsubstituted Terthiophene | -5.50 | -2.00 | 3.50 |
Discussion of Expected Trends
The introduction of electron-donating amine groups is expected to raise the HOMO energy level compared to unsubstituted terthiophene, leading to a smaller HOMO-LUMO gap. The magnitude of this effect will depend on the position of the amine groups. Isomers where the amine groups are positioned at the terminal ends of the terthiophene backbone (e.g., 2,2''- and 2,5''-diamino-terthiophene) are anticipated to exhibit a more significant reduction in the HOMO-LUMO gap due to more effective extension of the π-conjugation. In contrast, isomers with substitutions on the central thiophene ring or in less symmetrical arrangements may show a less pronounced effect.
Caption: The relationship between isomeric structure and the resulting HOMO-LUMO gap.
Experimental Validation: A Self-Validating Protocol
Computational predictions, no matter how rigorous, must be validated by experimental data. A combination of synthesis, electrochemical analysis, and spectroscopic measurements provides a robust workflow for this purpose.
Synthesis of Terthiophene Diamine Isomers
The synthesis of terthiophene diamine isomers can be achieved through various organic chemistry methodologies. A common approach involves the Suzuki cross-coupling reaction to construct the terthiophene backbone, followed by nitration and subsequent reduction to introduce the amine functionalities.[2] The specific reaction conditions would need to be optimized for each isomer.
Electrochemical Measurement of HOMO and LUMO Levels
Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of a molecule.[12][13] By measuring the onset oxidation and reduction potentials of the compound, the HOMO and LUMO energies can be estimated using empirical formulas.[12][13]
-
Sample Preparation: A solution of the terthiophene diamine isomer is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
HOMO and LUMO Calculation: The HOMO and LUMO energy levels are calculated using the following equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
E_HOMO = -[E_ox - E_1/2(Fc/Fc+)] - 4.8 eV
-
E_LUMO = -[E_red - E_1/2(Fc/Fc+)] - 4.8 eV
-
Spectroscopic Determination of the Optical Bandgap
UV-Vis absorption spectroscopy provides a direct measurement of the optical bandgap, which is closely related to the HOMO-LUMO gap.[14][15] The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.[14]
-
Sample Preparation: A dilute solution of the terthiophene diamine isomer is prepared in a UV-transparent solvent (e.g., dichloromethane or chloroform).
-
Spectroscopic Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
Data Analysis: The wavelength of the absorption onset (λ_onset) is determined from the spectrum.
-
Optical Bandgap Calculation: The optical bandgap (E_g) is calculated using the following equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Caption: A comprehensive workflow for the experimental validation of computational predictions.
Conclusion
The computational comparison of the HOMO-LUMO gap in terthiophene diamine isomers offers a powerful and efficient means to screen and select candidates with desired electronic properties for applications in organic electronics and drug discovery. By employing robust computational methodologies, such as DFT with appropriate functionals and basis sets, we can gain valuable insights into the structure-property relationships governing these fascinating molecules. Crucially, the synergy between computational prediction and experimental validation provides a self-validating framework that enhances the reliability and impact of our scientific investigations. This guide has outlined a comprehensive approach, from in silico design to experimental verification, to navigate the electronic landscape of terthiophene diamine isomers and unlock their full potential.
References
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Terthiophene synthesis by cyclization of 1,3-diynes[16]. - ResearchGate.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized [2,2':5',2''-Terthiophene]-3',4'-diamine
For researchers, medicinal chemists, and material scientists, the successful synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. This is particularly true for compounds like [2,2':5',2''-Terthiophene]-3',4'-diamine, a molecule with significant potential in the development of organic electronics and pharmaceuticals. Its utility is intrinsically linked to its purity, as even minute impurities can drastically alter its electronic properties and biological activity.
This guide provides an in-depth comparison of the essential analytical techniques required to validate the purity of synthesized [2,2':5',2''-Terthiophene]-3',4'-diamine. We will delve into the "why" behind each method, offering field-proven insights and presenting data in a clear, comparative format. Our approach is built on a foundation of scientific integrity, ensuring that each protocol is a self-validating system.
The Synthetic Pathway and Potential Impurities
A common and effective method for the synthesis of [2,2':5',2''-Terthiophene]-3',4'-diamine involves the reduction of a dinitro precursor, 3',4'-dinitro-[2,2':5',2''-terthiophene]. This reaction is typically carried out using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium.
Figure 1: Synthetic route and potential impurities.
Understanding this synthetic route is crucial as it informs our strategy for purity validation. The primary impurities we anticipate are:
-
Unreacted Starting Material: 3',4'-Dinitro-[2,2':5',2''-terthiophene]
-
Partially Reduced Intermediate: 3'-Amino-4'-nitro-[2,2':5',2''-terthiophene]
Our analytical approach must be able to distinguish our target diamine from these potential contaminants.
A Multi-Faceted Approach to Purity Validation
No single analytical technique is sufficient to definitively confirm the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For [2,2':5',2''-Terthiophene]-3',4'-diamine, the essential quartet of techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Figure 2: Core analytical techniques for purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For our target molecule, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. A pure sample will exhibit a clean spectrum with sharp signals corresponding to the expected structure. The presence of impurities, such as the dinitro starting material or the mono-amino intermediate, will introduce additional, often easily identifiable, signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized [2,2':5',2''-Terthiophene]-3',4'-diamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay that allows for quantitative integration if needed.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
Data Comparison: Pure vs. Impure Sample
| Analyte | Expected ¹H NMR Signals (Conceptual) | Expected ¹³C NMR Signals (Conceptual) |
| Pure Diamine | Aromatic protons on the terminal thiophene rings; Protons on the central thiophene ring; Broad singlet for the two NH₂ groups. | Signals for all 12 unique carbon atoms in the terthiophene backbone. |
| Dinitro Impurity | Downfield shifted aromatic protons due to the electron-withdrawing nitro groups. No NH₂ signal. | Carbon signals will be shifted due to the strong deshielding effect of the nitro groups. |
| Nitro-Amino Impurity | A more complex aromatic region with signals influenced by both an electron-donating amino group and an electron-withdrawing nitro group. A single NH₂ signal. | A greater number of distinct carbon signals due to the loss of symmetry compared to the diamine and dinitro compounds. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry provides a direct measure of the molecular weight of a compound, making it an essential tool for confirming the identity of the synthesized product. For [2,2':5',2''-Terthiophene]-3',4'-diamine, we expect to see a molecular ion peak corresponding to its molecular weight of approximately 278.42 g/mol .[1] The presence of peaks corresponding to the molecular weights of the dinitro starting material (~338.39 g/mol ) or the mono-amino intermediate (~308.41 g/mol ) would be clear indicators of impurity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Data Comparison: Expected Molecular Ion Peaks
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| [2,2':5',2''-Terthiophene]-3',4'-diamine | C₁₂H₁₀N₂S₃ | ~279.0081 |
| 3',4'-Dinitro-[2,2':5',2''-terthiophene] | C₁₂H₆N₂O₄S₃ | ~338.9520 |
| 3'-Amino-4'-nitro-[2,2':5',2''-terthiophene] | C₁₂H₇N₃O₂S₃ | ~308.9806 |
High-Performance Liquid Chromatography (HPLC): The Purity Quantifier
Expertise & Experience: HPLC is a powerful separation technique that allows for the quantification of the purity of a sample. By developing a method that effectively separates the target compound from its potential impurities, we can determine the percentage of the desired product in the mixture. A pure sample will ideally show a single, sharp peak, while impurities will appear as additional peaks at different retention times.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Use a standard HPLC system with a UV-Vis detector. A C18 column is a good starting point for the separation of these relatively nonpolar aromatic compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective. The gradient should be optimized to achieve good resolution between the target compound and its impurities.
-
Sample Preparation: Prepare a standard solution of the synthesized product at a known concentration in a suitable solvent.
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where all compounds of interest have significant absorbance. The area under each peak is proportional to the concentration of that component.
Data Comparison: Chromatographic Profile
| Compound Characteristic | Pure Sample | Impure Sample |
| Chromatogram | A single major peak with a purity of >95% (as determined by peak area). | Multiple peaks, with the major peak corresponding to the target compound and smaller peaks representing impurities. |
| Retention Time | The dinitro starting material, being more polar, is expected to elute earlier than the diamine. The mono-amino intermediate will likely have an intermediate retention time. |
Elemental Analysis: The Elemental Composition Verdict
Expertise & Experience: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This data is compared to the theoretical values calculated from the molecular formula. For a pure sample of [2,2':5',2''-Terthiophene]-3',4'-diamine (C₁₂H₁₀N₂S₃), the experimental values should be within ±0.4% of the theoretical values.[2] Significant deviations can indicate the presence of impurities or residual solvent.
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 51.77% |
| Hydrogen (H) | 3.62% |
| Nitrogen (N) | 10.06% |
| Sulfur (S) | 34.55% |
Data Comparison: Elemental Analysis Results
| Sample | %C | %H | %N | %S |
| Pure Sample (Theoretical) | 51.77 | 3.62 | 10.06 | 34.55 |
| Pure Sample (Experimental) | 51.5 - 52.1 | 3.4 - 3.8 | 9.8 - 10.2 | 34.3 - 34.7 |
| Impure Sample (Example) | Deviations > ±0.4% from theoretical values. |
Conclusion: A Self-Validating System for Unwavering Confidence
The validation of synthesized [2,2':5',2''-Terthiophene]-3',4'-diamine is not a mere formality but a critical step that underpins the reliability of any subsequent research. By employing a multi-technique approach encompassing NMR, MS, HPLC, and Elemental Analysis, we create a self-validating system. Each technique provides a layer of evidence that, when combined, offers an unambiguous confirmation of both the identity and purity of the target compound. This rigorous approach ensures that the materials used in the development of the next generation of electronics and therapeutics are of the highest quality, leading to reproducible and trustworthy scientific outcomes.
References
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Petersen, M. H., et al. (2007). Low band gap poly-thienopyrazines for solar cells—Introducing the 11-thia-9,13-diaza-cyclopenta[b]triphenylenes. Solar Energy Materials and Solar Cells, 91(13), 1258-1265. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 57610025, [2,2':5',2''-Terthiophene]-3',4'-diamine. Retrieved from [Link].
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A Spectroscopic Showdown: Unraveling the Photophysical Intricacies of Terthiophene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between molecular structure and photophysical properties is paramount. In the realm of conjugated oligomers, terthiophenes stand out for their versatile electronic and optical characteristics, finding applications from organic electronics to biological imaging. However, not all terthiophenes are created equal. The seemingly subtle shift in the linkage between the three thiophene rings gives rise to distinct isomers with markedly different spectroscopic behaviors. This guide provides a comprehensive comparison of the spectroscopic properties of three key terthiophene isomers: 2,2':5',2''-terthiophene (α-TTP), 2,3':2',2''-terthiophene (α,β-TTP), and 3,3':2',2''-terthiophene (β,β-TTP), supported by experimental data and detailed methodologies.
Introduction: The Significance of Isomerism in Terthiophenes
Terthiophenes, consisting of three interconnected thiophene rings, are fundamental building blocks in materials science and medicinal chemistry. Their extended π-conjugated system is responsible for their characteristic absorption and emission of light, properties that are exquisitely sensitive to their molecular architecture. The connectivity of the thiophene units dictates the overall planarity and electronic delocalization within the molecule, directly influencing its spectroscopic signature.
The most extensively studied isomer, α-TTP, features a linear, all-α-linked structure, which generally leads to a more planar conformation and extended conjugation. This contrasts with the α,β- and β,β-linkages, which introduce "kinks" in the molecular backbone, disrupting the planarity and, consequently, the electronic communication between the thiophene rings. These structural variations have profound implications for their use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as photosensitizers in photodynamic therapy. A thorough understanding of their comparative spectroscopic properties is therefore essential for the rational design of new materials and therapeutic agents.
The Isomers at a Glance: A Structural Overview
To appreciate the differences in their spectroscopic behavior, it is crucial to visualize the structural distinctions between the three isomers.
Figure 2: A simplified Jablonski diagram illustrating the key photophysical processes.
For all three isomers, the initial event is the absorption of a photon, promoting the molecule from the ground electronic state (S₀) to the first excited singlet state (S₁). The efficiency and wavelength of this absorption are dependent on the isomer's structure.
From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: Radiative decay by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F). For terthiophenes, particularly the non-linear isomers, this is a less favorable pathway.
-
Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity. This is a major deactivation pathway for flexible and non-planar molecules.
-
Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, typically the first triplet state (T₁). This process is often efficient in molecules containing heavy atoms (like sulfur) and can lead to phosphorescence or photochemical reactions.
The lower fluorescence quantum yields and shorter lifetimes of the β-linked isomers are a direct consequence of their increased conformational flexibility, which enhances the rates of non-radiative decay processes like internal conversion.
Experimental Protocols: A Guide to Spectroscopic Characterization
To obtain reliable and comparable spectroscopic data, standardized experimental protocols are essential. The following sections outline the methodologies for key spectroscopic measurements.
Synthesis of Terthiophene Isomers
The synthesis of terthiophene isomers typically involves cross-coupling reactions. While the synthesis of α-TTP is well-established, the preparation of the α,β- and β,β-isomers requires specific precursors.
General Synthetic Approach (Stille or Suzuki Coupling):
-
Precursor Synthesis: Synthesize the appropriate brominated or stannylated thiophene monomers. For example, to synthesize α,β-TTP, one might couple 2-bromothiophene with a 3-stannyl-2,2'-bithiophene derivative.
-
Coupling Reaction: In an inert atmosphere, dissolve the thiophene precursors in a suitable solvent (e.g., toluene or DMF).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and any necessary co-reagents (e.g., a base for Suzuki coupling).
-
Reaction: Heat the mixture to the appropriate temperature and monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the catalyst and salts. Purify the crude product by column chromatography on silica gel to isolate the desired terthiophene isomer.
-
Characterization: Confirm the structure and purity of the synthesized isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Absorption Spectroscopy
Figure 3: Workflow for UV-Vis absorption spectroscopy.
-
Sample Preparation: Prepare a dilute solution of the terthiophene isomer in a spectroscopic grade solvent (e.g., chloroform, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of less than 0.1 to avoid inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in the same cuvette.
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λ_max).
Fluorescence Spectroscopy
Figure 4: Workflow for fluorescence spectroscopy.
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements (absorbance ≈ 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Set the excitation wavelength (λ_ex) to the absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
Measurement: Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Data Analysis: Determine the wavelength(s) of maximum emission (λ_em).
Fluorescence Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the terthiophene isomer.
-
Absorbance Matching: Prepare solutions of the standard and the sample with the same absorbance (typically between 0.05 and 0.1) at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser or LED source with a pulse width significantly shorter than the expected fluorescence lifetime.
-
Excitation: Excite the sample at its absorption maximum.
-
Data Acquisition: Collect the arrival times of individual fluorescence photons relative to the excitation pulse.
-
Data Analysis: Construct a histogram of photon arrival times to generate the fluorescence decay curve. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F). For complex decays, a multi-exponential fit may be necessary.
Conclusion: Structure Dictates Function
The spectroscopic comparison of 2,2':5',2''-terthiophene, 2,3':2',2''-terthiophene, and 3,3':2',2''-terthiophene isomers unequivocally demonstrates the profound impact of molecular architecture on photophysical properties. The linear, all-α-linked α-TTP exhibits the most red-shifted absorption and emission, a consequence of its extended π-conjugation. In contrast, the introduction of β-linkages in α,β-TTP and β,β-TTP disrupts this conjugation, leading to a blue-shift in their spectra and a marked decrease in fluorescence efficiency.
For researchers in materials science and drug development, this understanding is not merely academic. The ability to tune the absorption and emission properties of oligothiophenes through isomeric control opens up avenues for the rational design of molecules with tailored photophysical characteristics. Whether the goal is to create a highly fluorescent probe for bioimaging or a material that efficiently generates triplet excitons for photodynamic therapy, the choice of the terthiophene isomer is a critical design parameter. This guide serves as a foundational resource for navigating the spectroscopic landscape of these versatile building blocks, empowering researchers to make informed decisions in their pursuit of novel functional materials and therapeutics.
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Kagan, J.; Beny, J. P.; Dhawan, S. N.; Jaworska, A.; Kagan, E. D.; Arora, S. K.; Prakash, L. The Synthesis of 2,3':2',2''-Terthiophene and Other Terthiophenes. The Journal of Organic Chemistry1982 , 47 (11), 2201-2204. [Link]
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Benchmarking Guide: Performance of [2,2':5',2''-Terthiophene]-3',4'-diamine-based Devices in Organic Electronics
This guide provides a comprehensive performance benchmark of [2,2':5',2''-Terthiophene]-3',4'-diamine as a potential organic semiconductor in electronic devices. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers an objective comparison with established alternative materials, supported by experimental data and detailed protocols. We will delve into the synthesis, device fabrication, and characterization of organic field-effect transistors (OFETs), providing a framework for evaluating the potential of this terthiophene derivative.
Introduction: The Promise of Thiophene-Based Organic Semiconductors
The field of organic electronics is driven by the pursuit of novel materials that are solution-processable, flexible, and cost-effective, offering a compelling alternative to traditional silicon-based electronics.[1] Among the various classes of organic semiconductors, oligothiophenes and their derivatives have garnered significant attention due to their excellent charge transport properties and chemical stability.[2] The terthiophene backbone, a chain of three thiophene rings, provides a robust platform for charge delocalization, a key requirement for efficient charge transport.
The subject of this guide, [2,2':5',2''-Terthiophene]-3',4'-diamine, is a derivative of this promising backbone, functionalized with two amine groups. These functional groups can significantly influence the material's electronic properties, solubility, and solid-state packing, all of which are critical factors in device performance. While direct experimental data on the performance of OFETs using this specific molecule is not extensively reported in the literature, we can infer its potential by examining closely related terthiophene derivatives and comparing them against well-established benchmark materials.
Comparative Performance Analysis
To provide a clear benchmark, we will compare the expected performance of [2,2':5',2''-Terthiophene]-3',4'-diamine-based devices with two industry-standard p-type organic semiconductors: pentacene and poly(3-hexylthiophene) (P3HT).
Key Performance Metrics for Organic Field-Effect Transistors (OFETs):
-
Hole Mobility (μ): A measure of how quickly charge carriers (holes in p-type semiconductors) move through the material under the influence of an electric field. Higher mobility generally leads to faster device operation.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current flowing through the transistor in its "on" state to the current in its "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between the two states.
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| [2,2':5',2''-Terthiophene]-3',4'-dicarboxylate Polymer (Derivative) | ~10-4 | Not Reported | Solution Processed |
| Pentacene | 0.2 - 1.23 | 105 - 106 | Solution & Vacuum Processed |
| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | > 104 | Solution Processed |
The data suggests that while terthiophene derivatives are promising, they currently exhibit lower hole mobility compared to established materials like pentacene and P3HT. However, the diamine functionality of the target molecule could lead to unique self-assembly properties and electronic behavior that may not be captured by its carboxylate derivative. Further research into the device performance of [2,2':5',2''-Terthiophene]-3',4'-diamine is warranted to fully assess its potential.
Experimental Protocols
To ensure reproducible and reliable benchmarking, detailed experimental protocols are essential. The following sections outline a comprehensive workflow for the fabrication and characterization of solution-processed organic field-effect transistors.
Solution-Processed OFET Fabrication Workflow
Caption: Workflow for fabricating solution-processed organic field-effect transistors.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrates by sequential sonication in acetone and isopropyl alcohol (IPA) for 15 minutes each to remove organic residues.
-
Dry the substrates with a stream of dry nitrogen.
-
To improve the interface quality and promote better film formation, treat the SiO₂ surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS). This is achieved by placing the substrates in a vacuum desiccator with a few drops of HMDS for several hours. This treatment makes the surface hydrophobic, which is generally favorable for the deposition of organic semiconductors.
-
-
Active Layer Deposition:
-
Prepare a solution of [2,2':5',2''-Terthiophene]-3',4'-diamine in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it influences the solubility and the resulting film morphology.
-
Deposit the organic semiconductor solution onto the prepared substrate using spin coating. A typical two-step spin coating process might involve a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.[3]
-
After spin coating, anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve the molecular ordering within the film.
-
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Deposit the electrodes by thermal evaporation of a suitable metal, typically gold (Au), due to its high work function which facilitates hole injection into many p-type organic semiconductors. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be deposited first. The thickness of the gold layer is typically 50-100 nm.[4]
-
Device Characterization
The performance of the fabricated OFETs is characterized by measuring their electrical properties using a semiconductor parameter analyzer connected to a probe station.
Caption: Process for characterizing OFETs and extracting key performance metrics.
Characteristic Measurements:
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). This provides information about the transistor's operating regimes (linear and saturation).
-
Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime). This curve is used to extract the hole mobility and the on/off ratio.
Parameter Extraction:
-
Hole Mobility (μ): In the saturation regime, the drain current is given by the equation: Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage. The mobility can be calculated from the slope of the plot of √|Id| versus Vgs.[5]
-
On/Off Ratio: This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) obtained from the transfer characteristic curve.
Conclusion and Future Outlook
This guide has provided a framework for benchmarking the performance of [2,2':5',2''-Terthiophene]-3',4'-diamine-based devices. While direct experimental data for this specific molecule is limited, the provided protocols and comparative data for established materials offer a solid foundation for its evaluation. The amine functional groups on the terthiophene backbone may offer unique opportunities for tuning the electronic properties and intermolecular interactions, which could lead to improved device performance. Future work should focus on the synthesis of high-purity [2,2':5',2''-Terthiophene]-3',4'-diamine and the systematic fabrication and characterization of OFETs to directly measure its hole mobility and on/off ratio. Such studies will be crucial in determining its true potential as a viable organic semiconductor for next-generation electronic applications.
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 2,5-dithiophen-2-ylthiophene-3,4-diamine
In the fast-paced world of drug discovery and materials science, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these new chemical entities. This guide provides a comprehensive framework for the proper disposal of 2,5-dithiophen-2-ylthiophene-3,4-diamine, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar molecules and adhering to established best practices for laboratory waste management, we can establish a robust and defensible disposal protocol.
The core principle of this guide is to treat the unknown with the utmost caution. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent chemical motifs: the thiophene ring and the aromatic diamine functionality. Thiophene-containing compounds can be flammable and harmful if swallowed or inhaled.[1] Aromatic amines are a class of compounds that can be toxic, and some are known or suspected carcinogens.[2] Therefore, it is prudent to handle this compound as a hazardous substance.
This guide is intended for researchers, scientists, and drug development professionals. It is imperative that all procedures are carried out in accordance with federal, state, and local regulations.[3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards associated with thiophene and aromatic amine derivatives, a thorough risk assessment is the first critical step.
Inferred Hazards:
| Hazard Class | Inferred from | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Thiophene, Aromatic Amines | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | Aromatic Amines | May cause skin irritation.[1] |
| Serious Eye Damage/Irritation | Thiophene, Aromatic Amines | May cause serious eye irritation.[1][3] |
| Carcinogenicity/Mutagenicity | Aromatic Amines | Some aromatic amines are known or suspected carcinogens.[2] Long-term exposure should be minimized. |
| Aquatic Toxicity | Thiophene | Harmful to aquatic life with long-lasting effects. |
Recommended Personal Protective Equipment (PPE):
Due to the inferred hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[6]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All respirator use must be in accordance with a documented respiratory protection program.[7]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[8][9]
Step 1: Designate a Hazardous Waste Container Select a chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solids and solutions.[10][11] The container must be in good condition, with a secure, leak-proof lid.[12]
Step 2: Label the Waste Container Proper labeling is a key requirement of the OSHA Hazard Communication Standard.[13][14] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
Step 3: Waste Accumulation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in the designated container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.[8] For instance, avoid mixing with strong oxidizing agents.[15]
-
Empty Containers: Any "empty" container that held the pure compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[16] The rinsate must be collected as hazardous waste.
Step 4: Storage of Waste Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.[17]
-
In a location with secondary containment to capture any potential leaks.
Disposal Pathway Decision Framework
The selection of the final disposal method is contingent on the waste characterization and institutional and regulatory requirements. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound waste.
Final Disposal Procedures
The final disposal of hazardous waste must be managed by trained professionals through your institution's EHS department.[10]
-
Request a Waste Pickup: Once the waste container is full, or if the compound will no longer be used, schedule a waste pickup with your EHS department.
-
Documentation: Complete all necessary paperwork for the waste pickup, including a hazardous waste tag or manifest.
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
The most probable disposal method for a compound like this compound is high-temperature incineration .[19] This method is effective for destroying organic compounds and minimizing their environmental impact. Landfilling of organic waste is generally discouraged and may be restricted by regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's emergency response team and EHS department.
-
Provide them with as much information as possible about the spilled material.
-
By adhering to these rigorous, step-by-step procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Georganics. (2013, May 14). 2,5-DIAMINO-3,4-DICYANOTHIOPHENE Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2015). Safety evaluation of substituted thiophenes used as flavoring ingredients. EFSA Journal, 13(10), 4262. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
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WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
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PubChem. 2,5-Di(dibenzothiophen-4-yl)thiophene-3,4-diamine. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1200 - Hazard Communication. [Link]
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European Commission. Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
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PubChem. 2,5-Dihydrothiophene. [Link]
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National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
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New Jersey Department of Health. Hazard Summary: Thiophene. [Link]
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Term. (2025, December 1). Aromatic Amine Pollution. [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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DuraLabel. (2025, December 16). OSHA Chemical Storage Requirements. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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California Department of Toxic Substances Control. Defining Hazardous Waste. [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
ChemBK. 2,5-di(thiophen-3-yl)thiophene. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
